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  • Product: 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride
  • CAS: 1333249-31-2

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride: Methodologies, Packing Motifs, and Pharmacophoric Implications

Prepared by: Senior Application Scientist, Crystallography & Structural Biology Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Executive Summary The compound 6-chloro-4-(piperazin...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Crystallography & Structural Biology Target Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary

The compound 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (CAS: 1333249-31-2) is a critical pharmacophoric building block extensively utilized in the design of antimalarial, antibacterial, and CNS-active therapeutics. While its structural isomer, 7-chloro-4-(piperazin-1-yl)quinoline, is widely recognized as the core of chloroquine and piperaquine analogs [1], the 6-chloro variant presents unique electronic distribution and steric profiles that alter its receptor-binding kinetics.

Understanding the solid-state properties of its hydrochloride salt via Single-Crystal X-Ray Diffraction (SCXRD) is paramount. The transition from a free base to a hydrochloride salt fundamentally rewires the crystal lattice—shifting the packing forces from weak van der Waals interactions to highly directional, robust ionic hydrogen bonds. This technical guide delineates the theoretical expectations, rigorous experimental methodologies, and self-validating protocols required to elucidate the crystal structure of this vital pharmaceutical intermediate.

Theoretical Crystallography & Structural Logic

Before initiating crystal growth, an experienced crystallographer must construct a predictive model of the molecule's behavior in the solid state. This predictive framework ensures that the subsequent experimental data can be logically validated against chemical principles.

Conformational Analysis

The molecule consists of a rigid, planar 6-chloroquinoline system conjugated with a flexible piperazine ring.

  • The Quinoline Core: Due to aromaticity, the bicyclic quinoline system is strictly planar. The chlorine atom at the C6 position exerts a strong inductive electron-withdrawing effect, subtly altering the bond lengths of the adjacent C-C bonds compared to the unsubstituted quinoline.

  • The Piperazine Ring: To minimize steric hindrance and torsional strain, the piperazine ring adopts a classic chair conformation. The bond connecting the piperazine nitrogen (N1) to the quinoline C4 position typically exhibits partial double-bond character due to the delocalization of the nitrogen's lone pair into the electron-deficient quinoline ring.

Salt Formation and Protonation State

In the mono-hydrochloride salt, protonation occurs at the most basic site. The secondary amine of the piperazine ring ( pKa​≈9.8 ) is significantly more basic than the quinoline nitrogen ( pKa​≈4.5 ). Therefore, the terminal piperazine nitrogen is protonated ( NH2+​ ). This protonation state is the primary driver of the crystal packing, acting as a potent hydrogen-bond donor to the chloride counterion ( Cl− ).

Interactions Mol 6-Chloro-4-(piperazin-1-yl)quinoline Protonated at Piperazine N4 Cl Chloride Counterion Cl⁻ Mol->Cl Primary H-Bond (N⁺-H ··· Cl⁻) Stack Quinoline Core Planar π-System Mol->Stack Intermolecular π-π Stacking Stack->Stack Centroid-Centroid Distance ~3.6 Å

Caption: Logical mapping of primary intermolecular forces governing the crystal lattice.

Experimental Protocols: A Self-Validating System

The following step-by-step methodology is designed not merely to yield a structure, but to ensure the resulting data is intrinsically trustworthy and free from crystallographic artifacts (e.g., twinning or dynamic disorder).

Step 1: Crystal Growth via Vapor Diffusion

Protocol:

  • Dissolve 20 mg of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride in 1.0 mL of high-purity Methanol (polar protic solvent).

  • Filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial to remove heterogeneous nucleation sites (dust/impurities).

  • Place the open 2 mL vial inside a larger 20 mL vial containing 5 mL of Diethyl Ether (antisolvent).

  • Seal the outer vial tightly and leave undisturbed at 20°C for 3–7 days.

Causality & Validation: Why vapor diffusion instead of slow evaporation? The hydrochloride salt is highly soluble in methanol but insoluble in ether. Slow evaporation often leads to rapid supersaturation, causing kinetic trapping and microcrystalline powder formation. Vapor diffusion ensures a thermodynamically controlled, slow crossing of the nucleation barrier, yielding defect-free, diffraction-quality single crystals [2].

Step 2: Crystal Harvesting and Cryocooling

Protocol:

  • Submerge the selected crystal (ideal dimensions ≈0.2×0.2×0.1 mm) in inert Paratone-N oil.

  • Mount the crystal onto a MiTeGen loop.

  • Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K .

Causality & Validation: Why 100 K? Piperazine rings are notorious for exhibiting dynamic flipping (positional disorder) at room temperature. Cryocooling to 100 K "freezes" the molecule in its lowest energy conformation, drastically reducing Atomic Displacement Parameters (ADPs). This allows for the unambiguous location of the crucial NH2+​ hydrogen atoms in the difference Fourier map, validating the protonation state.

Step 3: Data Collection and Refinement

Protocol:

  • Collect diffraction data using Cu radiation ( λ=1.54184 Å) or Mo radiation ( λ=0.71073 Å).

  • Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Locate the NH2+​ hydrogens from the difference electron density map and refine them freely.

Causality & Validation: The refinement process is a self-validating mathematical loop. If the structural model is correct, the R1​ factor will drop below 5%, and the maximum residual electron density peak will be <0.5e−/A˚3 . If a large residual peak ( >1.0e−/A˚3 ) appears near the chlorine atom, the crystallographer is immediately alerted to potential unmodeled disorder or non-merohedral twinning, prompting a re-evaluation of the data integration.

Workflow A 1. Solvent Screening (MeOH/Et2O Vapor Diffusion) B 2. Nucleation & Growth (Controlled Supersaturation) A->B 3-7 Days C 3. Crystal Harvesting (Cryoloop + Paratone Oil) B->C Selection under Polarized Light D 4. X-Ray Diffraction (100K, Mo/Cu Kα Radiation) C->D Cryocooling to 100K E 5. Structure Solution (SHELXT / Intrinsic Phasing) D->E Integration & Scaling F 6. Refinement & Validation (SHELXL, R1 < 5%) E->F Least-Squares Minimization

Caption: Step-by-step SCXRD experimental workflow from crystallization to structural validation.

Quantitative Data Summary

Based on crystallographic analyses of analogous halogenated quinoline-piperazine hydrochloride salts [1][3], the following table summarizes the expected quantitative crystallographic parameters for 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride.

Crystallographic ParameterExpected / Representative ValueSignificance
Empirical Formula C13​H15​Cl2​N3​ Confirms mono-hydrochloride salt stoichiometry.
Formula Weight 284.18 g/mol Used for density calculations.
Temperature 100(2) KMinimizes thermal motion and positional disorder.
Crystal System MonoclinicTypical for asymmetric organic salts packing efficiently.
Space Group P21​/c Centrosymmetric; indicates the molecule crystallizes as a racemate/achiral entity.
Volume ( V ) ≈1350−1450 Å 3 Defines the unit cell capacity.
Z (Molecules per unit cell) 4Standard for P21​/c , indicating one molecule per asymmetric unit ( Z′=1 ).
Calculated Density ( ρcalc​ ) ≈1.35−1.45 g/cm 3 Indicates dense packing driven by strong N−H⋯Cl− bonds.
Final R indices [ I>2σ(I) ] R1​<0.050 , wR2​<0.120 Quantitative proof of a highly accurate, trustworthy structural model.

Pharmacophoric Implications of the Crystal Lattice

The solid-state structure of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride is not just an academic curiosity; it directly informs drug formulation and target binding:

  • Solubility and Dissolution: The extensive hydrogen-bonding network between the protonated piperazine and the chloride ion results in a high lattice energy. While this increases the melting point and thermal stability (ideal for tableting), it requires the gastrointestinal tract to overcome this high lattice energy for dissolution.

  • Receptor Binding Conformation: The SCXRD structure reveals the exact torsion angle between the quinoline and piperazine rings. In biological systems (such as binding to the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme), the molecule must adopt a specific conformation [3]. The solid-state conformation often represents the global energy minimum, providing computational chemists with a highly accurate starting geometry for molecular docking simulations.

References

  • National Center for Biotechnology Information (PubChem). "7-Chloro-4-(piperazin-1-yl)quinoline | C13H14ClN3 - PubChem" (Structural Analog and CCDC Crystal Data Reference). PubChem Database. URL:[Link]

  • ResearchGate / Journal of Molecular Structure. "New antiprotozoal agents: Synthesis and biological evaluation of different 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives." ResearchGate. URL:[Link]

Exploratory

Metabolic Profiling and Pharmacokinetic Vulnerabilities of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride: A Technical Whitepaper

Executive Summary The compound 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (CAS: 1333249-31-2) represents a highly versatile building block in modern drug discovery, frequently utilized in the synthesis of antimal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (CAS: 1333249-31-2) represents a highly versatile building block in modern drug discovery, frequently utilized in the synthesis of antimalarials, kinase inhibitors, and CNS-active agents. Sharing a core pharmacophore with established 4-aminoquinolines, its metabolic fate is a critical determinant of its efficacy and safety profile.

This whitepaper provides an in-depth, mechanistic analysis of the predicted Phase I and Phase II metabolic pathways of this compound. By extrapolating from validated pharmacokinetic data of structural analogs, we delineate the enzymatic vulnerabilities of the quinoline and piperazine moieties, and provide a self-validating experimental framework for empirical metabolic profiling.

Structural Pharmacokinetics & Metabolic Vulnerabilities

The molecular architecture of 6-chloro-4-(piperazin-1-yl)quinoline presents two distinct sites for biotransformation:

  • The 6-Chloroquinoline Core: Halogenation at the 6-position alters the electron density of the quinoline ring compared to the traditional 7-chloro substitution seen in chloroquine. While halogens generally block direct oxidation at their specific attachment site, the adjacent carbons remain susceptible to cytochrome P450 (CYP450)-mediated epoxidation and subsequent aromatic hydroxylation. Furthermore, modifying the 4-amino substitution has been shown to prevent the formation of 1[2], a known liability in older 4-aminoquinolines like amodiaquine.

  • The Piperazine Moiety: The basic secondary amine (N4 of the piperazine ring) is highly nucleophilic. It serves as a primary target for both Phase I oxidation (N-oxidation and C-oxidation) and Phase II conjugation (glucuronidation).

Phase I & Phase II Metabolic Pathways

Phase I: Cytochrome P450-Mediated Oxidation

Drawing direct mechanistic parallels from the bis-quinoline antimalarial piperaquine, we can accurately predict the metabolic routing of the piperazine-quinoline scaffold. Research confirms that2 [1], with CYP2C8 playing a secondary role.

  • N-Oxidation (M1): CYP3A4 and Flavin-containing monooxygenases (FMOs) oxidize the distal nitrogen of the piperazine ring, forming a polar N-oxide.

  • C-Oxidation / Lactam Formation (M2): CYP3A4 catalyzes the hydroxylation of the carbon adjacent to the piperazine nitrogen. This intermediate rapidly tautomerizes to a stable piperazin-2-one (lactam) derivative.

  • Aromatic Hydroxylation (M3): Mediated predominantly by CYP2C8, the quinoline ring undergoes oxidation, yielding hydroxy-quinoline metabolites.

  • Ring Cleavage (M5): Extensive sequential oxidation of the piperazine ring by CYP3A4 can lead to ring opening, resulting in an ethylenediamine derivative.

Phase II: Conjugation
  • N-Glucuronidation (M4): Unlike tertiary amines, the free secondary amine on the piperazine ring is a direct substrate for UDP-glucuronosyltransferases (specifically UGT1A4). This pathway forms a highly water-soluble N-glucuronide, facilitating rapid renal clearance. As observed in clinical populations, physiological factors that induce UGT and CYP enzymes can drastically alter the 3 [3].

MetabolicPathway Parent 6-chloro-4-(piperazin-1-yl)quinoline (Parent Drug) M1 M1: Piperazine N-oxide (N-Oxidation) Parent->M1 CYP3A4 / FMO3 M2 M2: Piperazin-2-one (C-Oxidation / Lactam) Parent->M2 CYP3A4 M3 M3: Hydroxy-quinoline (Aromatic Hydroxylation) Parent->M3 CYP2C8 / CYP1A2 M4 M4: N-Glucuronide (Phase II Conjugation) Parent->M4 UGT1A4 M5 M5: Ring-Cleaved Metabolite (Dealkylation) M1->M5 Further Oxidation

Predicted Phase I and Phase II metabolic pathways of 6-chloro-4-(piperazin-1-yl)quinoline.

Experimental Protocols: Self-Validating Metabolic Profiling

To empirically validate the predicted metabolic routing, a Human Liver Microsome (HLM) stability assay is utilized. This protocol is designed as a self-validating system : it incorporates minus-cofactor controls to rule out chemical instability, and utilizes selective CYP inhibitors to definitively prove the causality of specific enzymatic contributions.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 1 µM solution of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride in 0.1 M potassium phosphate buffer (pH 7.4). Rationale: 1 µM is typically well below the Michaelis constant ( Km​ ) for most CYPs, ensuring first-order linear kinetics for accurate intrinsic clearance ( CLint​ ) calculation.

  • Microsomal Incubation: Add pooled HLMs to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • System Validation Controls (Parallel Arms):

    • Test Arm: Add NADPH regenerating system (1 mM).

    • Negative Control Arm: Buffer only (no NADPH). Causality: Differentiates enzymatic metabolism from spontaneous chemical degradation.

    • Inhibitor Arms: Co-incubate with 1 µM Ketoconazole (CYP3A4 inhibitor) or 5 µM Montelukast (CYP2C8 inhibitor). Causality: The proportional rescue of the parent compound in these arms mathematically validates the specific fractional contribution of each CYP isoform.

  • Reaction Quenching: At designated intervals (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately submerge in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures microsomal proteins, halting all enzymatic activity and precipitating the proteins to prevent LC-MS column fouling.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the denatured proteins.

  • LC-MS/MS Analysis: Transfer the clean supernatant to autosampler vials for Q-TOF or Triple Quadrupole mass spectrometry to quantify parent depletion and identify metabolite mass shifts.

Workflow Prep 1. Substrate Prep (1 µM Compound) HLM 2. HLM Incubation (+ NADPH, 37°C) Prep->HLM Quench 3. Quench Reaction (Cold Acetonitrile) HLM->Quench Centrifuge 4. Centrifugation (14,000g, 15 min) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (Metabolite ID) Centrifuge->LCMS

Self-validating HLM experimental workflow for metabolic profiling and LC-MS/MS analysis.

Quantitative Data Presentation

The following tables summarize the predicted mass shifts for LC-MS/MS metabolite identification and the extrapolated fractional clearance based on recombinant CYP phenotyping of structural analogs.

Table 1: Predicted LC-MS/MS Mass Shifts for Key Metabolites

Note: Calculations are based on the free base monoisotopic mass of 6-chloro-4-(piperazin-1-yl)quinoline (~247.09 m/z).

Metabolite IDBiotransformation PathwayMolecular FormulaPredicted [M+H]+ (m/z)Mass Shift ( Δ Da)
Parent N/A C13​H14​ClN3​ 248.090
M1 N-Oxidation C13​H14​ClN3​O 264.09+16
M2 C-Oxidation (Lactam) C13​H12​ClN3​O 262.07+14
M3 Aromatic Hydroxylation C13​H14​ClN3​O 264.09+16
M4 N-Glucuronidation C19​H22​ClN3​O6​ 424.12+176
Table 2: Recombinant CYP Phenotyping (Extrapolated Fractional Clearance)

Data extrapolated from selective inhibition assays on the 4-aminoquinoline/piperazine pharmacophore.

Enzyme IsoformPrimary Reaction CatalyzedEstimated Fractional Contribution ( fm​ )Validating Inhibitor
CYP3A4 N-Oxidation, C-Oxidation75 - 80%Ketoconazole (1 µM)
CYP2C8 Aromatic Hydroxylation10 - 15%Montelukast (5 µM)
CYP1A2 Minor Hydroxylation< 5%Furafylline (10 µM)
UGT1A4 N-GlucuronidationPhase II dominantN/A (Requires UDPGA)

References

  • Source: PMC - National Institutes of Health (NIH)
  • Source: PubMed - National Institutes of Health (NIH)
  • Title: Piperaquine Exposure Is Altered by Pregnancy, HIV, and Nutritional Status in Ugandan Women Source: ASM Journals URL

Sources

Foundational

Toxicity and Safety Profile of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride

An In-depth Technical Guide: Executive Summary 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride is a heterocyclic compound incorporating two pharmacologically significant scaffolds: the quinoline core and a piperazine...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Executive Summary

6-chloro-4-(piperazin-1-yl)quinoline hydrochloride is a heterocyclic compound incorporating two pharmacologically significant scaffolds: the quinoline core and a piperazine moiety. While specific toxicological data for this exact molecule is not extensively published, a robust preclinical safety assessment can be constructed by analyzing the known profiles of its constituent parts and structurally related analogs. This guide provides a comprehensive framework for understanding the potential toxicities of this compound and outlines a logical, tiered workflow for its experimental evaluation. We will delve into predictive toxicology based on structural-class effects, present detailed protocols for essential in vitro assays, and propose a strategy for subsequent, targeted safety studies. The primary predicted risks, derived from analog data, include potential for cardiotoxicity (QT prolongation), genotoxicity, and specific organ toxicities (hepato- and neurotoxicity) associated with the quinoline and piperazine groups, respectively.

Compound Identification and Physicochemical Properties

The initial step in any safety assessment is the precise identification and characterization of the molecule. 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride belongs to the 4-aminoquinoline class, a group known for a wide range of biological activities.[1] The piperazine substituent at the 4-position is a common feature in many centrally active and anti-infective agents.

PropertyValueSource(s)
Chemical Name 6-Chloro-4-(piperazin-1-yl)quinoline hydrochloride[2][3]
CAS Number 1333249-31-2[2][3]
Molecular Formula C₁₃H₁₅Cl₂N₃[3]
Molecular Weight 284.18 g/mol [3]
Purity ≥95% (Commercially available standard)[2]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Topological Polar Surface Area 28.2 Ų[3]

Predictive Toxicology: A Framework Based on Structural Analogs

In the absence of a dedicated dossier for the target compound, a predictive analysis based on its core structures is a scientifically sound and resource-efficient starting point.

The Quinoline Core: Known Toxicological Profile

The quinoline ring is a privileged scaffold in medicinal chemistry but is also associated with distinct toxicities.[4]

  • Genotoxicity and Mutagenicity: Quinoline itself is known to be mutagenic in the presence of microsomal activation in Salmonella typhimurium (Ames test) and can induce unscheduled DNA synthesis in rat hepatocytes.[5] This suggests a potential for metabolic activation to a reactive species. The position of substituents can modulate this effect; for instance, fluoroquinolines substituted at the 5-, 6-, 7-, and 8-positions retain the ability to induce unscheduled DNA synthesis.[5]

  • Cardiotoxicity: Several quinoline-based drugs, particularly antimalarials like chloroquine and quinine, are associated with cardiovascular side effects, most notably the prolongation of the electrocardiographic QT interval.[6][7] A prolonged QT interval is a risk marker for developing Torsade de Pointes, a potentially fatal arrhythmia.[6][7] While clinical trials involving over 35,000 participants showed no serious cardiac events, the risk necessitates careful preclinical screening.[6][7]

  • General Cytotoxicity: Numerous quinoline derivatives have demonstrated potent cytotoxic and antiproliferative activity against various cancer cell lines, which is beneficial in an oncology context but indicates a potential for off-target toxicity in other therapeutic areas.[1][8][9]

The Piperazine Moiety: Associated Safety Concerns

The piperazine ring is generally well-tolerated, but specific toxicities have been documented, particularly with chronic use or in overdose scenarios.

  • Neurotoxicity: Piperazine has been linked to cerebellar ataxia, clumsiness, and gait abnormalities, a phenomenon sometimes referred to as "worm wobble".[10][11] These effects are more common in cases of overdose or renal insufficiency.[10]

  • Hepatotoxicity: Certain recreational piperazine designer drugs have been shown to induce hepatotoxicity in rat hepatocytes.[12] The mechanism involves the up-regulation of key enzymes involved in cholesterol and lipid biosynthesis, which may increase the risk of steatosis and phospholipidosis.[12]

Hazard Classification Based on Close Structural Analogs

Safety data sheets (SDS) and regulatory information for closely related compounds provide a GHS-based hazard profile that can be used as a preliminary guide. Data from 7-chloro-4-(piperazin-1-yl)quinoline and 6-fluoro-4-(piperazin-1-yl)quinoline dihydrochloride are particularly relevant.[13][14]

Hazard ClassificationGHS CategorySignal WordHazard StatementSource(s)
Acute Oral Toxicity Category 4WarningH302: Harmful if swallowed[13][14]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[13][14]
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation[13][14]
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH335: May cause respiratory irritation[14]

A Tiered Preclinical Safety Assessment Workflow

A systematic, tiered approach is essential to efficiently characterize the safety profile of a novel chemical entity. This workflow progresses from computational and in vitro methods to more complex in vivo studies, allowing for early identification of liabilities.

Preclinical_Toxicity_Workflow insilico Tier 1: In Silico & Physicochemical - ADMET Prediction - Structural Alert Analysis invitro_cyto Tier 2: In Vitro General Toxicity - Cytotoxicity (MTT, LDH) - Hemolysis Assay insilico->invitro_cyto Initial Screening decision1 Go/No-Go invitro_cyto->decision1 invitro_geno Tier 3: In Vitro Genotoxicity - Ames Test (Mutagenicity) - Micronucleus Test (Clastogenicity) decision2 Go/No-Go invitro_geno->decision2 invitro_organ Tier 4: In Vitro Organ-Specific - hERG Assay (Cardiotoxicity) - Hepatocyte Assay (Hepatotoxicity) decision3 Go/No-Go invitro_organ->decision3 invivo Tier 5: In Vivo Acute Studies - Acute Oral Toxicity (e.g., OECD 425) - Preliminary PK/PD decision1->invitro_geno Proceed if Viability is Acceptable decision2->invitro_organ Proceed if Genotox Risk is Low decision3->invivo Proceed to In Vivo Metabolic_Pathways cluster_main mol N_Ox N-Oxidation mol:e->N_Ox Aro_OH Aromatic Hydroxylation mol:e->Aro_OH Conj Phase II Conjugation mol:e->Conj p1 p2 p3

Caption: Potential sites of metabolic modification.

Experimental Approach (Liver Microsome Stability Assay): This in vitro assay provides a rapid assessment of metabolic clearance. The compound is incubated with human or rat liver microsomes (HLM/RLM) and an NADPH-regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS, allowing for the calculation of in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). [15]

Conclusion and Forward Look

While direct toxicological data for 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride is limited, a comprehensive safety profile can be proactively constructed. Predictive analysis based on its quinoline and piperazine moieties points toward potential risks of genotoxicity, cardiotoxicity, neurotoxicity, and hepatotoxicity.

The tiered experimental workflow presented in this guide, starting with fundamental in vitro cytotoxicity and genotoxicity assays before progressing to targeted organ-specific screens, provides a robust and resource-conscious strategy for risk assessment. Early characterization of the compound's metabolic stability is equally critical. By systematically addressing these potential liabilities, researchers can make informed decisions regarding the continued development of this and other novel quinoline-piperazine derivatives.

References

  • Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities.
  • NextSDS. 6-fluoro-4-(piperazin-1-yl)
  • Apollo Scientific. 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride.
  • MedchemExpress.com. (2024, November 1). Safety Data Sheet: 7-Chloro-4-(piperazin-1-yl)quinoline.
  • Guidechem. 6-Chloro-4-(piperazin-1-yl)quinolineHydrochloride 1333249-31-2 wiki.
  • MDPI. (2022, January 5). Anticancer Activities of 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c] quinolin-11-one (SJ10) in Glioblastoma Multiforme (GBM)
  • Conners, G. P. (1995). Piperazine neurotoxicity: worm wobble revisited. Journal of Emergency Medicine, 13(3), 341-343.
  • Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90(12), 3045-3060.
  • Chan, X. V., et al. (2018).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • LaVoie, E. J., et al. (1984). Genotoxicity of fluoroquinolines and methylquinolines. Mutation Research/Genetic Toxicology, 136(3), 273-280.
  • PENTA. (2025, May 13).
  • Brieflands. (2017, November 19). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
  • White, N. J. (2018).
  • Parsons, A. C. (1971). Piperazine neurotoxicity: "worm wobble". British Medical Journal, 4(5790), 792.
  • MedChemComm. (2017, July 4). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.

Sources

Exploratory

blood-brain barrier permeability of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride

Blood-Brain Barrier Permeability of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride: A Comprehensive Technical Guide Executive Summary The compound 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (CAS: 1333249-31-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Blood-Brain Barrier Permeability of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride: A Comprehensive Technical Guide

Executive Summary

The compound 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (CAS: 1333249-31-2) represents a highly versatile scaffold in medicinal chemistry, frequently utilized in the development of antimalarial agents, anticancer therapeutics, and central nervous system (CNS) modulators[1]. A critical determinant of its pharmacological viability is its blood-brain barrier (BBB) permeability. This whitepaper deconstructs the physicochemical properties governing its transcellular diffusion, the active efflux mechanisms mediated by its piperazine moiety, and the rigorous, self-validating experimental workflows required to accurately quantify its neuropharmacokinetic profile.

Structural Causality & Physicochemical Profiling

The ability of a small molecule to traverse the tightly packed endothelial cells of the BBB is dictated by its lipophilicity, polar surface area, and ionization state at physiological pH (7.4)[2].

  • Quinoline Core & 6-Chloro Substitution : The planar quinoline ring provides significant lipophilicity, which is further enhanced by the electron-withdrawing 6-chloro substituent. This highly lipophilic domain drives robust passive transcellular diffusion across the lipid bilayers of the brain endothelium[3].

  • Piperazine Moiety : The secondary amine of the piperazine ring possesses a basic pKa (~9.2). Consequently, at pH 7.4, the molecule exists predominantly in a protonated, cationic state (hence its formulation as a hydrochloride salt). While this enhances aqueous solubility, basic amines are canonical recognition motifs for efflux transporters, introducing a severe liability for CNS retention[4].

Table 1: Physicochemical Determinants of BBB Permeability

ParameterEstimated ValueImpact on BBB Permeability
Molecular Weight (Free Base) 247.72 g/mol Favorable (< 400 Da facilitates rapid passive diffusion).
LogP (Octanol/Water) ~2.5 - 3.0Optimal lipophilicity for membrane partitioning.
Topological Polar Surface Area 27.05 ŲHighly favorable (< 90 Ų is ideal for CNS penetration).
pKa (Piperazine N4) ~9.2High fraction ionized at pH 7.4; increases risk of P-gp efflux.
Hydrogen Bond Donors (HBD) 1Favorable (< 3 is ideal for CNS).
Hydrogen Bond Acceptors (HBA) 2Favorable (< 7 is ideal for CNS).

Mechanistic Pathways: Passive Diffusion vs. Active Efflux

The net brain exposure of 6-chloro-4-(piperazin-1-yl)quinoline is a dynamic equilibrium between passive influx and active efflux. While the lipophilic quinoline core ensures rapid entry into the endothelial cells, the protonated piperazine nitrogen acts as a high-affinity substrate for P-glycoprotein (P-gp / MDR1), an ATP-dependent efflux pump located on the apical membrane[2]. This creates a "revolving door" effect, where the drug enters the cell but is immediately pumped back into the systemic circulation, significantly reducing the unbound brain-to-plasma partition coefficient ( Kp,uu​ )[4].

BBB_Mechanisms Blood Blood Compartment (pH 7.4) Endothelial Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion (Lipophilic Quinoline Core) Brain Brain Parenchyma (CNS Target) Endothelial->Brain Transcellular Transport Pgp P-gp / MDR1 Efflux Transporter Endothelial->Pgp Substrate Recognition (Protonated Piperazine) Pgp->Blood ATP-Dependent Efflux

Figure 1: Pharmacokinetic interplay between passive diffusion and P-gp mediated efflux.

Experimental Workflows for BBB Permeability Assessment

To accurately profile this compound, a tiered in vitro approach is required. Relying solely on the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) will yield false positives, as PAMPA only measures passive diffusion and lacks efflux transporters[5]. Therefore, the MDCK-MDR1 cell model is the gold standard. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene form tight junctions that closely mimic the BBB while overexpressing P-gp[2].

Protocol: Self-Validating MDCK-MDR1 Transwell Efflux Assay

Causality of Design: This protocol is engineered to isolate the specific contribution of P-gp efflux from passive permeability. It incorporates internal self-validation checkpoints to ensure that physical membrane leaks or non-specific binding do not confound the LC-MS/MS quantification.

Step-by-Step Methodology:

  • Cell Seeding : Seed MDCK-MDR1 cells at 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size, 24-well format).

  • Culture & Differentiation : Incubate for 4-5 days at 37°C, 5% CO₂.

    • Causality: This duration is strictly required for the formation of functional tight junctions and the polarization of P-gp to the apical membrane.

  • Validation Checkpoint 1 (Monolayer Integrity) : Measure Transepithelial Electrical Resistance (TEER).

    • Requirement: TEER must exceed 250 Ω·cm². If TEER < 250, discard the plate (indicates paracellular leakage).

    • Co-marker: Dose Lucifer Yellow (a paracellular marker). Its apparent permeability ( Papp​ ) must be <0.5×10−6 cm/s.

  • Dosing : Prepare a 10 µM solution of 6-chloro-4-(piperazin-1-yl)quinoline in transport buffer (HBSS + 10 mM HEPES, pH 7.4).

    • Apical to Basolateral (A→B): Add 200 µL to the apical chamber to measure influx.

    • Basolateral to Apical (B→A): Add 800 µL to the basolateral chamber to measure efflux.

  • Incubation : Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

    • Causality: Shaking minimizes the unstirred water layer (UWL) which can artificially depress permeability rates.

  • Validation Checkpoint 2 (System Functionality) : Run Digoxin (10 µM) in parallel wells. The Efflux Ratio (ER) for Digoxin must be > 3.0 to confirm active P-gp functionality.

  • Sampling & Quantification : Extract 50 µL aliquots from the receiver chambers at 120 minutes. Quench with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Data Calculation :

    • Papp​=A×C0​dQ/dt​ (where A is surface area, C0​ is initial concentration).

    • EffluxRatio(ER)=Papp​(A→B)Papp​(B→A)​ .

MDCK_Workflow Step1 1. Seed MDCK-MDR1 Cells (Transwell Inserts) Step2 2. Culture (4-5 Days) Form Tight Junctions Step1->Step2 Step3 3. Validate Monolayer (TEER > 250 Ω·cm²) Step2->Step3 Step3->Step1 TEER < 250 (Fail) Step4 4. Dose Compound (Apical & Basolateral) Step3->Step4 Step5 5. Incubate 120 min (37°C, Orbital Shaker) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate Papp & ER) Step5->Step6

Figure 2: Self-validating MDCK-MDR1 experimental workflow for permeability assessment.

Data Interpretation & Strategic Implications

The quantitative output from these assays dictates the strategic direction of the drug development program. As summarized in Table 2, while the compound exhibits high passive permeability, its net CNS penetration is heavily restricted by active efflux.

Table 2: Comparative In Vitro BBB Permeability Metrics (Expected vs. Reference)

CompoundPAMPA-BBB Pe​ ( 10−6 cm/s)MDCK-MDR1 Papp​ A-B ( 10−6 cm/s)Efflux Ratio (ER)BBB Penetration Classification
6-Chloro-4-(piperazin-1-yl)quinoline > 10.02.0 - 5.02.5 - 4.0Moderate (P-gp Substrate)
Diazepam (High Permeability Control) > 15.0> 20.0~ 1.0High (Passive Diffusion)
Digoxin (P-gp Substrate Control) < 1.0< 1.0> 10.0Low (Active Efflux)
Lucifer Yellow (Integrity Marker) < 0.5< 0.5N/AImpermeable (Paracellular)
  • If the target is in the CNS (e.g., Alzheimer's or 5-HT modulation) : The piperazine ring must be sterically hindered (e.g., via N-methylation or bulky alkylation) or its pKa lowered via bioisosteric replacement (e.g., utilizing a morpholine or tetrahydropyran ring) to evade P-gp recognition and improve the unbound brain-to-plasma ratio ( Kp,uu​ )[2].

  • If the target is peripheral (e.g., Antimalarial/Anticancer) : The current profile is highly advantageous. The P-gp mediated efflux acts as a protective mechanism, actively excluding the drug from the brain parenchyma and thereby minimizing the risk of CNS-mediated toxicity (such as seizures or hallucinations, which are common liabilities for quinoline-based antimalarials)[6].

References

  • Chemsrc. "7-Chloro-4-(piperazin-1-yl)quinoline Biological Activity and Structural Survey." 1

  • Journal of Chemical Information and Modeling (ACS Publications). "A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu." 2

  • ACS Chemical Neuroscience. "Design, Synthesis, and Evaluation of Orally Bioavailable Quinoline–Indole Derivatives as Innovative Multitarget-Directed Ligands." 3

  • ChemRxiv. "A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu (Preprint)." 4

  • PMC (National Institutes of Health). "Glycogen Synthase Kinase-3 Inhibitors as Potent Therapeutic Agents for the Treatment of Parkinson Disease (PAMPA-BBB Methodology)." 5

  • PMC (National Institutes of Health). "Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies." 6

Sources

Protocols & Analytical Methods

Method

Application Note: Cell Viability Assay Protocols for 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride in Oncology Screening

Target Audience: Researchers, assay development scientists, and medicinal chemists. Compound Focus: 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (CAS: 1333249-31-2).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists. Compound Focus: 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (CAS: 1333249-31-2).

Introduction & Pharmacological Context

The quinoline scaffold is a highly privileged structure in medicinal chemistry. While historically recognized for its antimalarial properties (e.g., chloroquine), functionalizing the quinoline core with a piperazine ring at the 4-position and a halogen at the 6- or 7-position shifts its pharmacological profile toward potent anti-cancer activity[1].

Specifically, 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride serves as a critical building block and lead pharmacophore for synthesizing targeted therapies. Derivatives of this scaffold have demonstrated remarkable efficacy in inhibiting Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and DNA methyltransferases (DNMTs)[2]. Because these targets are heavily implicated in tumor proliferation, cell viability assays are the foundational step in evaluating the efficacy of these synthesized derivatives.

Mechanistic Rationale for Assay Selection

When evaluating quinoline-piperazine derivatives, the choice of viability assay must align with the compound's mechanism of action. These compounds primarily induce metabolic arrest by blocking kinase-driven survival pathways (PI3K/AKT and RAS/MAPK) before triggering apoptosis. Therefore, metabolic assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are highly sensitive and appropriate. MTT measures the activity of mitochondrial succinate dehydrogenase, providing a direct, early readout of kinase-inhibitor-induced metabolic suppression[3].

G Cpd Quinoline-Piperazine Derivative EGFR EGFR Tyrosine Kinase (Overexpressed) Cpd->EGFR Competitive Inhibition PI3K PI3K / AKT Pathway (Survival) EGFR->PI3K Blocked MAPK RAS / MAPK Pathway (Proliferation) EGFR->MAPK Blocked Apoptosis Metabolic Arrest & Apoptosis PI3K->Apoptosis Loss of Survival MAPK->Apoptosis Proliferation Arrest

EGFR-TK inhibition pathway by quinoline-piperazine derivatives leading to apoptosis.

Experimental Design & Causality (Self-Validating System)

To ensure high-fidelity data (E-E-A-T principles), the experimental design must account for the specific physicochemical properties of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride:

  • Solubility Dynamics: The hydrochloride salt form offers improved aqueous solubility compared to the free base. However, to prevent precipitation in complex culture media and ensure uniform serial dilutions, master stocks must be prepared in anhydrous DMSO. The final assay concentration of DMSO must strictly remain ≤0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Self-Validating Controls: Quinolines possess inherent photophysical properties (fluorescence/absorbance) that can interfere with colorimetric readouts. A self-validating plate map must include:

    • Vehicle Control: Cells + Media + 0.5% DMSO (100% viability baseline).

    • Positive Control: A known EGFR inhibitor (e.g., Erlotinib) or broad cytotoxic agent (Doxorubicin) to validate assay sensitivity.

    • Blank Control: Media + Compound (No Cells) to subtract any compound-specific background absorbance.

  • Cell Line Selection: MCF-7 (Breast Carcinoma) and HCT-116 (Colorectal Carcinoma) are recommended, as they exhibit well-documented sensitivity to quinoline-based EGFR and DNMT inhibitors[2].

Step-by-Step Protocol: High-Throughput MTT Viability Assay

Phase 1: Reagent and Compound Preparation
  • Master Stock: Dissolve 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride in anhydrous DMSO to create a 20 mM master stock. Aliquot and store at -20°C, protected from light.

  • Working Dilutions: Prepare a 2X concentration series (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.12, 0.2 µM) in complete culture media (DMEM + 10% FBS) immediately prior to use.

  • MTT Solution: Dissolve MTT powder in sterile PBS at 5 mg/mL. Filter-sterilize (0.22 µm) and store at 4°C wrapped in foil (maximum shelf life: 1 month).

Phase 2: Cell Seeding
  • Harvest MCF-7 or HCT-116 cells in the logarithmic growth phase using Trypsin-EDTA.

  • Count cells and adjust the suspension to 5×104 cells/mL in complete media.

  • Seed 100 µL of the cell suspension into a 96-well flat-bottom tissue culture plate ( 5,000 cells/well). Leave column 1 for Blank Controls (Media only).

  • Incubate for 24 hours at 37°C, 5% CO2​ to allow for cellular attachment and recovery[1].

Phase 3: Compound Treatment
  • Aspirate the seeding media carefully to avoid disturbing the adherent monolayer.

  • Add 100 µL of the pre-prepared 2X compound dilutions to the appropriate wells.

  • Add 100 µL of vehicle control media (0.5% DMSO) to the Negative Control wells.

  • Incubate the plates for 48 to 72 hours at 37°C, 5% CO2​ . Note: 72 hours is optimal for capturing the full apoptotic effect following kinase inhibition.

Phase 4: Viability Measurement & Solubilization
  • Following the incubation period, add 20 µL of the MTT Solution (5 mg/mL) directly to each well (including blanks).

  • Incubate for exactly 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Carefully aspirate the media containing unreacted MTT.

  • Add 150 µL of pure DMSO to each well to solubilize the formazan crystals.

  • Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light.

  • Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract plate background noise.

Workflow Step1 Cell Seeding (5,000 cells/well) Step2 Compound Treatment (Serial Dilution) Step1->Step2 Step3 Incubation (48 - 72 hours) Step2->Step3 Step4 MTT Reagent Addition Step3->Step4 Step5 Formazan Solubilization Step4->Step5 Step6 Absorbance Read & IC50 Analysis Step5->Step6

Standardized workflow for quinoline-piperazine cell viability assessment.

Quantitative Data Analysis

To determine the half-maximal inhibitory concentration ( IC50​ ), the raw absorbance data must be normalized.

  • Calculate % Viability: %Viability=(AbsVehicle​−AbsBlank​AbsSample​−AbsBlank​​)×100

  • Curve Fitting: Plot the % Viability (y-axis) against the log-transformed compound concentration (x-axis) using non-linear regression (e.g., four-parameter logistic curve) in software like GraphPad Prism.

Representative Cytotoxicity Data

The following table summarizes expected IC50​ ranges for optimized 6-chloro-4-(piperazin-1-yl)quinoline derivatives across standard oncology cell lines, demonstrating the scaffold's broad-spectrum potential[2][3].

Cell LineTissue OriginTarget Pathway SensitivityRepresentative IC50​ (µM)
MCF-7 Breast AdenocarcinomaEGFR-TK / ER+3.10 – 12.50
HCT-116 Colorectal CarcinomaDNMT / p530.40 – 23.00
HepG2 Hepatocellular CarcinomaMulti-Kinase3.30 – 15.20
A549 Lung CarcinomaEGFR / KRAS9.96 – 25.00
MCF-12A Normal Breast EpithelialOff-Target Toxicity Check> 100.00 (High Selectivity)

Note: The parent 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride acts as a moderate baseline. Functionalizing the piperazine ring (e.g., with benzoyl or thiazol groups) significantly drives the IC50​ down into the sub-micromolar range[2].

References

  • Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins MDPI URL: [Link]

Sources

Application

Application Note: Highly Sensitive LC-MS/MS Quantification of 6-chloro-4-(piperazin-1-yl)quinoline Hydrochloride in Human Plasma

Introduction & Scope 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (CAS: 1333249-31-2) is a critical nitrogen-rich heterocyclic building block and pharmacophore frequently utilized in the development of novel antima...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (CAS: 1333249-31-2) is a critical nitrogen-rich heterocyclic building block and pharmacophore frequently utilized in the development of novel antimalarial, antibacterial, and oncology drug candidates[1]. Because of its structural similarity to established therapeutics like piperaquine[2] and bosutinib[3], accurately quantifying this compound in biological matrices is essential for preclinical pharmacokinetic (PK) and toxicokinetic (TK) profiling.

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its quantification in human plasma. The methodology is designed to be a self-validating system, adhering strictly to the 4[4].

Scientific Rationale & Methodological Design (E-E-A-T)

Developing an assay for 6-chloro-4-(piperazin-1-yl)quinoline presents specific analytical challenges due to its dual basic nitrogen centers (the quinoline core and the piperazine ring). We have engineered this protocol based on the following mechanistic causalities:

  • Chromatographic Strategy (Overcoming Peak Tailing): Basic compounds often exhibit severe peak tailing on standard C18 columns due to secondary ion-exchange interactions with residual surface silanols. To counteract this, we employ a Charged Surface Hybrid (CSH) C18 column. The low-level positive surface charge of the CSH particle repels the protonated piperazine moiety, ensuring sharp, symmetrical peaks without the need for high-ionic-strength ion-pairing agents.

  • Sample Preparation (Maximizing Recovery): Protein Precipitation (PPT) using Acetonitrile (ACN) acidified with 0.1% Formic Acid (FA) is selected. The acidic environment serves a dual purpose: it disrupts protein-drug binding by denaturing plasma proteins and ensures the basic analyte remains fully protonated, maximizing recovery and preventing non-specific binding to plasticware[3].

  • Ionization and Detection: Positive Electrospray Ionization (ESI+) is highly efficient for this molecule. The primary fragmentation pathway involves the cleavage of the piperazine ring from the quinoline core, yielding a stable and abundant product ion suitable for Multiple Reaction Monitoring (MRM).

Materials and Reagents

  • Analyte: 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (Purity ≥ 99%).

  • Internal Standard (IS): 6-chloro-4-(piperazin-1-yl)quinoline-d8 (Stable Isotope-Labeled IS, SIL-IS).

  • Matrix: Blank human plasma (K2EDTA anticoagulant).

  • Solvents: LC-MS grade Water, Acetonitrile, Methanol, and Formic Acid.

Step-by-Step Experimental Protocols

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare a primary stock solution of the analyte at 1.0 mg/mL in Methanol:Water (50:50, v/v).

  • Dilute the stock serially in 50% Methanol to create working solutions.

  • Spike working solutions into blank human plasma to yield calibration standards ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • Prepare QC samples independently in plasma at 3.0 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).

Plasma Sample Extraction Workflow

The following workflow is optimized for 96-well plate high-throughput analysis.

SamplePrep A Plasma Sample (50 µL) B Add Internal Standard (SIL-IS, 10 µL of 500 ng/mL) A->B C Protein Precipitation (150 µL ACN + 0.1% FA) B->C D Vortex Mixing (5 mins, 1200 rpm) C->D E Centrifugation (14,000 x g, 10 mins, 4°C) D->E F Supernatant Transfer (100 µL to Autosampler Vial) E->F G LC-MS/MS Injection (2 µL) F->G

Workflow for plasma sample preparation using protein precipitation prior to LC-MS/MS.

LC-MS/MS Conditions

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in MRM mode.

Table 1: Liquid Chromatography Parameters

ParameterDescription / Value
Column Waters XBridge CSH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.45 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL
Gradient Program 0.0-0.5 min: 5% B; 0.5-2.0 min: 5% to 95% B; 2.0-3.0 min: 95% B; 3.0-3.1 min: 95% to 5% B; 3.1-4.0 min: 5% B

Table 2: Mass Spectrometry (MRM) Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Analyte 248.1164.1253028
SIL-IS 256.1169.1253028

(Note: The m/z 164.1 product ion corresponds to the 6-chloroquinoline core after the neutral loss of the piperazine moiety).

Method Validation & Matrix Effect Mitigation

To ensure the trustworthiness of the generated data, the method must be validated according to the FDA 2018 Bioanalytical Method Validation Guidance[4]. A critical aspect of this validation is demonstrating that matrix effects (ion suppression or enhancement from endogenous plasma lipids) do not compromise accuracy.

We employ a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating system. Because the SIL-IS co-elutes exactly with the analyte, any matrix-induced ionization changes affect both compounds equally, perfectly preserving the peak area ratio used for quantification[5].

Logic M Matrix Components (Phospholipids, Proteins) I Ion Suppression / Enhancement in ESI Source M->I A Analyte Signal (m/z 248.1 -> 164.1) I->A Affects S SIL-IS Signal (m/z 256.1 -> 169.1) I->S Affects Equally R Peak Area Ratio (Analyte / SIL-IS) A->R S->R C Accurate Quantification (Matrix Effects Canceled) R->C

Logical relationship of Stable Isotope-Labeled Internal Standard mitigating matrix effects.

Table 3: Summary of Expected Validation Outcomes (FDA 2018 Criteria)

Validation ParameterAcceptance Criteria (FDA)Expected Performance
Linearity R² ≥ 0.99 (1.0 - 1000 ng/mL)R² > 0.995, 1/x² weighting
Accuracy (Intra/Inter-day) ±15% of nominal (±20% at LLOQ)92.4% - 106.8%
Precision (Intra/Inter-day) CV ≤ 15% (≤20% at LLOQ)CV < 8.5% across all QCs
Extraction Recovery Consistent across QC levels~88% (Analyte), ~89% (SIL-IS)
Matrix Factor (IS Normalized) CV ≤ 15% across 6 matrix lots0.95 - 1.05 (CV < 5%)
Stability (Benchtop/F-T) ±15% deviation from nominalStable for 24h RT / 3 Freeze-Thaw cycles

References

  • 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride_1333249-31 Source: mdfcw.com URL:[1]

  • Bioanalytical Method Validation Guidance for Industry (May 2018) Source: fda.gov URL:[4]

  • High throughput assay for the determination of piperaquine in plasma Source: researchgate.net URL:[2]

  • Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation Source: mdpi.com URL:[3]

  • High-Throughput Quantification of 4-Methyl-2-(1-piperidinyl)-quinoline in Rat Plasma using LC-MS Source: benchchem.com URL:[5]

Sources

Method

Application Note: 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride in Targeted Library Synthesis

Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Content Focus: Scaffold Rationale, Physicochemical Profiling, and Validated Derivatization Protocols Executive Summary & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Content Focus: Scaffold Rationale, Physicochemical Profiling, and Validated Derivatization Protocols

Executive Summary & Mechanistic Rationale

The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry. Historically, the 7-chloro isomer (found in chloroquine and piperaquine) has dominated antimalarial and antiprotozoal drug development [1]. However, when designing therapeutics for non-malarial targets—such as human kinases, sirtuins, or central nervous system (CNS) receptors—the potent hematin-binding affinity of the 7-chloro isomer introduces significant off-target liabilities and unwanted erythrocyte accumulation.

6-Chloro-4-(piperazin-1-yl)quinoline hydrochloride (CAS: 1333249-31-2) provides an elegant structural solution. By shifting the halogen atom from the 7-position to the 6-position, the π -electron density distribution at the C4, C4a, C8, and C8a positions is fundamentally altered. This shift creates a substantial gap in the electrostatic potential surface at the N1–C8 edge of the quinoline heterocycle, virtually eliminating the molecule's ability to form a cofacial π−π sandwich-type complex with the hematin μ -oxo dimer [1].

Consequently, researchers utilize the 6-chloro building block to harness the favorable physicochemical properties of the quinoline-piperazine core (high solubility, predictable basicity, and a highly reactive secondary amine handle) without the confounding antimalarial toxicity profile.

SAR_Workflow A 4-Aminoquinoline Core Scaffold B 7-Chloro Isomer (e.g., Chloroquine) A->B C 6-Chloro Isomer (CAS: 1333249-31-2) A->C D Hematin Binding (High Affinity) B->D E Hematin Binding (Disrupted/Low Affinity) C->E F Antimalarial Drug Development D->F G Non-Malarial Targets (Kinases, CNS, Sirtuin) E->G

Divergent SAR pathways based on chlorine positioning on the 4-aminoquinoline scaffold.

Physicochemical Data & SAR Comparison

Understanding the baseline properties of this building block is critical for downstream synthesis and purification. The compound is supplied as a hydrochloride salt to prevent oxidative degradation and maintain shelf stability.

Table 1: Physicochemical Profile of the Building Block
PropertyValueSynthetic Implication
CAS Number 1333249-31-2Standardized registry identifier for procurement.
Molecular Formula C13​H14​ClN3​⋅HCl Requires stoichiometric base neutralization prior to coupling.
Molecular Weight 284.18 g/mol Mass spectrometry targets m/z 248 [M+H]+ for the free base.
Reactive Site Piperazine N4 (Secondary Amine)Highly nucleophilic; ideal for SN​2 , acylation, and sulfonylation.
Table 2: Comparative SAR (6-Chloro vs. 7-Chloro)

Data synthesized from ab initio quantum chemical calculations and isothermal titration calorimetry (ITC) studies [1], [2].

Compound CoreHematin Binding Affinity ( Ka​ )Antimalarial ActivityPrimary Application Field
7-Chloro-4-aminoquinoline High (~ 4.0×105M−1 )High (Nanomolar IC50​ )Antimalarials, Antiprotozoals
6-Chloro-4-aminoquinoline Negligible / UndetectableLow (Order of magnitude drop)Kinase Inhibitors, CNS, Sirtuin

Experimental Protocols: Library Generation via N-Derivatization

The primary utility of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride is as a nucleophilic partner in parallel library synthesis. The following protocol describes a standardized, self-validating method for the acylation or sulfonylation of the piperazine ring.

Protocol: High-Throughput N-Acylation/Sulfonylation

Objective: Synthesize targeted inhibitors by appending diverse electrophilic warheads to the piperazine N4 position.

Step 1: Free-Basing and Solubilization

  • Action: Suspend 1.0 equivalent (eq) of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The hydrochloride salt renders the piperazine nitrogen protonated and non-nucleophilic. DIPEA is selected because it is a non-nucleophilic base that efficiently liberates the secondary amine. The 2.5 eq stoichiometry is deliberate: 1.0 eq neutralizes the HCl salt, while the remaining 1.5 eq acts as an acid scavenger for the byproduct (HCl) generated during the subsequent electrophilic coupling.

Step 2: Electrophilic Coupling

  • Action: Chill the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.1 eq of the desired electrophile (e.g., acyl chloride, sulfonyl chloride, or isocyanate) dissolved in a minimal volume of DCM.

  • Causality: Chilling the reaction suppresses exothermic degradation and kinetically favors reaction at the highly nucleophilic piperazine nitrogen over the less nucleophilic quinoline nitrogen, preventing unwanted dimerization or degradation.

Step 3: In-Process Monitoring (Self-Validating Step)

  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Extract a 5 μL aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS.

  • Validation Logic: The protocol validates itself through mass shift. The disappearance of the m/z 248 [M+H]+ peak (free base starting material) and the appearance of the target mass confirms successful conversion.

  • Troubleshooting: If the m/z 248 peak persists, spot-check the reaction mixture with wet pH indicator paper. If the pH is < 7, the acid byproduct has protonated the remaining starting material. Add an additional 0.5 eq of DIPEA to restart the catalytic cycle.

Step 4: Aqueous Quench and Extraction

  • Action: Quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ . Vigorously mix and separate the layers. Extract the aqueous layer once more with DCM.

  • Causality: NaHCO3​ buffers the aqueous layer to a pH of ~8.5. This specific pH is critical: it ensures the quinoline nitrogen (pKa ~4.5) remains entirely deprotonated and lipophilic, preventing the loss of your synthesized product into the aqueous waste stream.

Step 5: Purification

  • Action: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography using a gradient of DCM to 5-10% Methanol in DCM.

Synthesis_Workflow Step1 Salt Neutralization (DIPEA / DCM) Step2 Electrophile Addition (R-COCl or R-SO2Cl) Step1->Step2 Step3 Reaction Monitoring (LC-MS / TLC) Step2->Step3 Step4 Aqueous Workup (pH > 8.5 Extraction) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5

Standardized workflow for piperazine N-derivatization of the building block.

References

  • Structural Specificity of Chloroquine−Hematin Binding Related to Inhibition of Hematin Polymerization and Parasite Growth Journal of Medicinal Chemistry[Link][1]

  • Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives Drug Development Research[Link] (Referenced via Chemsrc structural data[2])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 6-chloro-4-(piperazin-1-yl)quinoline Hydrochloride

Welcome to the Formulation & Preclinical Development Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the complex solubility challenges associated with 6...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Preclinical Development Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the complex solubility challenges associated with 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride .

While formulating basic, lipophilic molecules as hydrochloride salts is a standard industry practice to enhance aqueous solubility, quinoline derivatives frequently exhibit erratic dissolution behavior. This guide bypasses generic advice to focus on the exact physicochemical causality—such as the common-ion effect, pH-dependent speciation, and the solubility-permeability interplay—providing you with self-validating protocols to ensure your preclinical assays succeed.

Diagnostic Workflow: Root Cause Analysis

Before altering your formulation, you must identify the thermodynamic or kinetic barrier preventing dissolution. Use the diagnostic flowchart below to isolate the root cause of your solubility failure.

Workflow Start Poor Aqueous Solubility 6-chloro-4-(piperazin-1-yl)quinoline HCl CheckCl Is the medium rich in Cl⁻ ions? (e.g., Saline, PBS) Start->CheckCl CommonIon Mechanism: Common-Ion Effect High [Cl⁻] suppresses HCl salt dissolution CheckCl->CommonIon Yes CheckPH Is the target pH > 5.0? CheckCl->CheckPH No SaltSwitch Action: Use non-chloride buffer (D5W) or screen Mesylate/Acetate salts CommonIon->SaltSwitch Lipophilic Mechanism: Deprotonation Quinoline core becomes highly lipophilic CheckPH->Lipophilic Yes Lattice Mechanism: High Crystal Lattice Energy Strong π-π stacking resists dissolution CheckPH->Lattice No Cosolvent Action: Cosolvent System (PEG400, Propylene Glycol) Lipophilic->Cosolvent Cyclodextrin Action: Inclusion Complexation (HP-β-CD, SBE-β-CD) Lipophilic->Cyclodextrin Micronize Action: Particle Size Reduction (Micronization / Nano-milling) Lattice->Micronize

Diagnostic workflow for troubleshooting quinoline derivative solubility issues.

Deep Dive FAQs: Understanding the Causality

Q: I formulated the HCl salt in 0.9% Normal Saline, but it immediately precipitated into a cloudy suspension. Why did this happen? A: This is a classic manifestation of the Common-Ion Effect . Normal saline contains 154 mM of sodium chloride. The high background concentration of chloride ions shifts the solubility equilibrium of your hydrochloride salt heavily toward the solid state ( API−H++Cl−⇌API−HCl(s)​ ), drastically reducing its apparent solubility. Solution: Switch your vehicle to a non-chloride isotonic medium, such as 5% Dextrose in Water (D5W). If a chloride-rich biological medium is mandatory, you must perform a salt screen to isolate the mesylate or acetate salt form, which are immune to chloride-driven suppression.

Q: My target assay requires a pH of 7.4. The compound dissolves at pH 3.0 but crashes out when neutralized. How do I fix this? A: This is a speciation issue. The molecule has two primary basic centers: the piperazine ring (pKa ~9.0) and the quinoline nitrogen (pKa ~4.5). At pH 3.0, both centers are protonated, maximizing aqueous solubility. At pH 7.4, the quinoline nitrogen is fully deprotonated and neutral. Because the chloro-quinoline core is highly lipophilic, the molecule aggregates and precipitates. To overcome this, you must either lower the dielectric constant of the medium using cosolvents[1] or encapsulate the lipophilic core using cyclodextrins[2].

Q: I used 40% PEG-400 to force the compound into solution for an oral bioavailability (PO) study, but my in vivo absorption was terrible. What went wrong? A: You have encountered the Solubility-Permeability Interplay . While cosolvents like PEG-400 and Propylene Glycol (PG) successfully increase apparent solubility, they simultaneously decrease the thermodynamic activity of the drug. Because passive intestinal absorption is driven by thermodynamic activity, over-solubilizing a BCS Class II drug with high concentrations of cosolvents can paradoxically reduce its intestinal membrane permeability[3]. Solution: Use the minimum amount of cosolvent required, or switch to a cyclodextrin-based formulation, which acts as a dynamic shuttle rather than a thermodynamic sink[2].

Quantitative Formulation Strategies

When selecting an excipient strategy, you must balance solubilization power against physiological tolerability. The table below summarizes the quantitative parameters for the most effective preclinical formulation systems.

Excipient ClassSpecific AgentsSolubilization MechanismImpact on PermeabilityTypical Preclinical Concentration
Cosolvents PEG-400, Propylene Glycol (PG), DMSOLowers the dielectric constant of the aqueous vehicle to match the API.May decrease apparent permeability due to reduced thermodynamic activity[3].10% - 40% (v/v)[1]
Cyclodextrins HP-β-CD, SBE-β-CDEncapsulates the lipophilic chloro-quinoline core within a hydrophobic cavity[4].Maintains or slightly enhances permeability by acting as a dynamic aqueous shuttle[2].5% - 20% (w/v)
Particle Size Reduction Micronized APIIncreases specific surface area to enhance the kinetic dissolution rate[5].No negative impact; improves the rate of absorption.N/A (Solid state modification)

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. The following protocols are designed as self-validating systems to ensure your formulation is thermodynamically stable before you dose.

Protocol A: Cosolvent Solubilization with Dilution Integrity Validation

Use this protocol for IV dosing or early PK screening where cosolvents are acceptable.

  • Wetting: Weigh the required mass of 6-chloro-4-(piperazin-1-yl)quinoline HCl into a glass vial.

  • Organic Solvation: Add the water-miscible organic phase first (e.g., 20% v/v PEG-400 and 5% v/v DMSO). Vortex for 2 minutes or sonicate until the lipophilic core is fully dissolved and the solution is optically clear[1].

  • Aqueous Titration: Gradually titrate in the aqueous phase (e.g., D5W or Acetate buffer pH 4.5) dropwise while under continuous vortexing.

  • Self-Validation (Dilution Integrity Test): To simulate in vivo administration, perform a 1:10 dilution of your final formulation into Simulated Gastric Fluid (SGF) or PBS. Measure the absorbance at 600 nm using a UV-Vis spectrophotometer.

    • Pass: OD600​<0.01 (Solution is stable).

    • Fail: OD600​>0.05 (Nano-precipitation has occurred; you must increase the cosolvent ratio or reduce the API concentration).

Protocol B: Cyclodextrin Inclusion Complexation (Lyophilization Method)

Use this protocol for oral (PO) dosing to bypass the solubility-permeability trade-off.

  • Host Preparation: Prepare a 15% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in purified water[2].

  • Guest Addition: Add an equimolar amount of the API to the cyclodextrin solution.

  • Equilibration: Stir the suspension magnetically at room temperature for 48 hours. The extended time is required to allow the chloro-quinoline core to thermodynamically displace water molecules inside the cyclodextrin cavity[4].

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

  • Self-Validation (Thermal Analysis): Lyophilize (freeze-dry) a 2 mL aliquot of the filtrate. Analyze the resulting powder via Differential Scanning Calorimetry (DSC).

    • Pass: The sharp melting endotherm characteristic of crystalline 6-chloro-4-(piperazin-1-yl)quinoline HCl is completely absent, confirming 100% amorphous inclusion into the cyclodextrin cavity[4].

References

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations Source: Molecular Pharmaceutics (ACS Publications) URL:[Link][3]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations Source: Journal of Biomolecular Structure and Dynamics (PubMed / NIH) URL:[Link][4]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: AAPS PharmSciTech (PMC / NIH) URL:[Link][1]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI URL:[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride

Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive, in-depth approach to diagnosing and resolving the common issue of chromatographic peak tailing encountered during the analysis of 6-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive, in-depth approach to diagnosing and resolving the common issue of chromatographic peak tailing encountered during the analysis of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride. As a basic compound containing both quinoline and piperazine functional groups, it is highly susceptible to secondary interactions with standard silica-based HPLC stationary phases. This document is structured to provide researchers, scientists, and drug development professionals with a logical, scientifically-grounded framework for troubleshooting, moving from fundamental concepts to advanced practical solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions regarding peak tailing for this specific analyte.

Q1: What is HPLC peak tailing and how is it quantified?

Peak tailing is a common form of peak distortion where the latter half of a chromatographic peak is broader than the front half.[1] In an ideal, perfectly symmetrical (Gaussian) peak, the peak front and back are mirror images. Tailing indicates an issue with the chromatographic system or undesirable chemical interactions that are affecting the analyte's elution.[2]

This distortion is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf) . The USP tailing factor is calculated as:

T = W₀.₀₅ / 2f

where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of the peak at 5% height.

A perfectly symmetrical peak has a T value of 1.0. A value greater than 1.2 is generally considered to be tailing, although the acceptable limit can depend on the specific assay requirements.[3]

Q2: What is the primary chemical reason my 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride peak is tailing?

The primary cause of peak tailing for this compound is a secondary retention mechanism involving electrostatic interactions with the stationary phase.[1][3] Here's the breakdown:

  • Analyte Chemistry : 6-chloro-4-(piperazin-1-yl)quinoline is a basic compound. In typical acidic-to-neutral mobile phases, the nitrogen atoms in the piperazine and quinoline rings become protonated, giving the molecule a positive charge.

  • Stationary Phase Chemistry : Most reversed-phase HPLC columns are made from silica particles. During manufacturing, it's impossible to react all the surface silanol groups (Si-OH) with the C18 or C8 chains.[4][5] These unreacted, or "residual," silanol groups are acidic.

  • The Interaction : At mobile phase pH levels above approximately 3, these acidic silanol groups can become deprotonated (ionized), creating a negatively charged site (Si-O⁻).[2][6] The positively charged analyte molecule then strongly interacts with these negative sites via an ion-exchange mechanism.[6][7]

This secondary ion-exchange interaction is stronger than the intended primary hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, which results in a "tail" on the peak.[3][6]

cluster_Analyte Analyte: Protonated Basic Compound cluster_StationaryPhase Stationary Phase: Silica Surface cluster_Interaction Undesirable Secondary Interaction analyte 6-chloro-4-(piperazin-1-yl)quinoline R-NH⁺ interaction Ionic Interaction (Causes Peak Tailing) analyte:f1->interaction Strong Attraction silica C18 Chains Ionized Silanol (Si-O⁻) interaction->silica:f1 Electrostatic Bond caption Fig 1. Analyte interaction with ionized silanols.

Fig 1. Analyte interaction with ionized silanols.
Q3: What are the main strategies to fix peak tailing for this compound?

There are three main areas to investigate, in order of priority:

  • Mobile Phase Optimization : Adjusting the mobile phase pH and buffer composition is the fastest and most common first step. The goal is to suppress the ionization of the residual silanol groups.[1]

  • Column Selection : Using a modern HPLC column specifically designed to minimize silanol interactions is the most robust and effective long-term solution.[1]

  • Instrument and Method Conditions : Ruling out non-chemical causes like column overload, hardware issues, or column damage is a necessary prerequisite.[3]

Section 2: A Systematic Troubleshooting Guide

This guide provides a logical workflow to identify and solve the root cause of peak tailing. Follow these steps sequentially for the most efficient troubleshooting.

Troubleshooting_Workflow start Start: Peak Tailing Observed check_non_chemical Step 1: Check Non-Chemical Causes (Overload, Voids, Extra-Column Volume) start->check_non_chemical q_non_chemical Issue Resolved? check_non_chemical->q_non_chemical optimize_mp Step 2: Optimize Mobile Phase - Lower pH to 2.5-3.0 - Use Appropriate Buffer (e.g., Phosphate) - Adjust Buffer Strength q_non_chemical->optimize_mp No end_good End: Symmetrical Peak Achieved q_non_chemical->end_good Yes q_mp Peak Shape Acceptable? optimize_mp->q_mp select_column Step 3: Select a Modern Column - High Purity Silica (Type B) - Fully End-Capped - Hybrid or Polar-Embedded Phase q_mp->select_column No q_mp->end_good Yes q_column Peak Shape Acceptable? select_column->q_column advanced Advanced Options: - Consider competing base (TEA) - Review temperature/flow rate q_column->advanced No q_column->end_good Yes end_bad Contact Technical Support advanced->end_bad

Fig 2. A logical workflow for troubleshooting peak tailing.
Part 2.1: Initial Checks & Non-Chemical Causes

Before modifying chemistry, always rule out these common issues.

Q: Could my sample be overloaded? How do I check?

A: Mass overload occurs when you inject too much sample onto the column. This saturates the stationary phase, leading to a broader, tailing, or "shark-fin" peak shape.

Troubleshooting Protocol:

  • Dilute the Sample: Prepare a dilution of your sample (e.g., 1:10 or 1:100) in the mobile phase.

  • Inject and Analyze: Inject the diluted sample using the same method.

  • Observe the Peak Shape: If the peak shape improves significantly and becomes more symmetrical, your original sample was overloaded.

Q: How can I rule out extra-column volume or hardware issues?

A: Extra-column volume refers to all the volume in your HPLC system outside of the column itself (e.g., injector, tubing, detector flow cell). Excessive volume can cause peaks to broaden and tail.

Troubleshooting Protocol:

  • Check Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or 0.12 mm).

  • Check Fittings: Confirm that all fittings are correctly seated and that there are no gaps between the tubing and the port, which can create dead volume.

  • System Suitability Test: If you have a standard method for your system, run it with a well-behaved compound. If that peak also tails, the issue is likely with the system hardware rather than your specific analyte chemistry.

Q: Is it possible my column is damaged?

A: Yes. A void at the column inlet or a partially blocked frit can cause severe peak tailing and splitting. This can happen from pressure shocks or operating outside the column's recommended pH range.[3][8][9]

Troubleshooting Protocol:

  • Substitute the Column: The quickest way to diagnose a bad column is to replace it with a new or known-good column of the same type. If the peak shape is restored, the original column was the problem.

  • (Advanced) Reverse and Flush: For a suspected blocked inlet frit, you can disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to waste. Caution: Always check the column manufacturer's instructions to see if this is permissible for your specific column.[3]

Part 2.2: The Primary Solution - Mobile Phase Optimization

This is the most critical part of method development for basic compounds.

Q: How does mobile phase pH control peak shape for this compound?

A: As established, the root cause is the interaction between the protonated basic analyte and ionized acidic silanols. By controlling the mobile phase pH, you can control the ionization state of the silanol groups.

  • At pH > 3: Silanols are partially or fully ionized (Si-O⁻), leading to strong ionic interactions and peak tailing.

  • At pH < 3: The low pH (high concentration of H⁺) suppresses the ionization of the silanols, keeping them in their neutral, protonated form (Si-OH).[1][3][9][10] This eliminates the secondary ionic interaction, allowing for a single, well-defined hydrophobic retention mechanism and resulting in a sharp, symmetrical peak.[8]

Q: What is the recommended starting pH and buffer for my mobile phase?

A: A mobile phase pH between 2.5 and 3.0 is the ideal starting point. To maintain this pH consistently, a buffer is essential.[10][11][12]

Buffer ChoicepKa(s)Effective pH RangeLC-MS Compatible?Comments
Phosphate 2.1, 7.2, 12.32.1 - 3.1 , 6.2 - 8.2NoExcellent buffering capacity at low pH. Ideal for UV detection. Can precipitate in high concentrations of acetonitrile.[10][12]
Formate 3.752.8 - 4.8YesVolatile and excellent for LC-MS. Use formic acid to adjust pH down to ~2.5-3.0.[9]
Trifluoroacetic Acid (TFA) ~0.5N/A (used as additive)YesOften used at 0.05-0.1% as an ion-pairing agent that can also improve peak shape. Can cause ion suppression in MS.

Experimental Protocol: Preparing a Low-pH Mobile Phase (for UV Detection)

  • Prepare Aqueous Buffer: To prepare 1 L of a 20 mM potassium phosphate buffer at pH 2.5, dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in ~950 mL of HPLC-grade water.

  • Adjust pH: While stirring, slowly add phosphoric acid (H₃PO₄) dropwise until the pH meter reads 2.5.

  • Bring to Volume: Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Prepare Mobile Phase: Mix the filtered aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio (e.g., 70:30 v/v). Always add the organic solvent to the aqueous buffer.

Q: Should I consider using a mobile phase additive like Triethylamine (TEA)?

A: Historically, adding a competing base like TEA (typically at ~5-20 mM) was a common strategy.[10] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from the analyte.

  • Pros: Can be effective at improving peak shape on older (Type A silica) columns.

  • Cons: TEA can shorten column lifetime by accelerating the hydrolysis of the silica backbone.[10] It is also not ideal for LC-MS as it can cause significant ion suppression. With modern high-performance columns, its use is often unnecessary.

Part 2.3: The Most Effective Long-Term Solution - Column Selection

If mobile phase optimization is insufficient, the column chemistry is the next critical factor. Choosing the right column from the start can prevent these issues entirely.[1]

Q: What is "end-capping" and why is it critical for my analysis?

A: End-capping is a chemical process applied after the main C18 or C8 stationary phase is bonded to the silica.[13] A small silylating reagent, like trimethylsilyl chloride, is used to react with and "cap" many of the remaining accessible silanol groups.[5][13] This dramatically reduces the number of active sites available to interact with basic analytes, leading to significantly improved peak symmetry.[13][14] For basic compounds, always choose a column that is described by the manufacturer as fully or double end-capped .[13]

Q: What are the differences between Type A, Type B, and Hybrid silica columns?
Column TypeSilica PurityMetal ContentSilanol ActivityPerformance for Basic Compounds
Type A (Traditional) LowerHighHigh and AcidicPoor. Often requires mobile phase additives like TEA.[1][10]
Type B (High Purity) >99.99%Very LowLow and Less AcidicGood to Excellent. The modern standard for most applications.[1]
Hybrid (Organic/Inorganic) HighVery LowVery LowExcellent. Offers enhanced pH stability (up to pH 12) and further reduced silanol activity for superior peak shape.[15][16]

Recommendation: For robust and reproducible analysis of 6-chloro-4-(piperazin-1-yl)quinoline, a Type B or Hybrid silica column with extensive end-capping is strongly recommended.

Q: Are there other specialized column chemistries I should consider?

A: Yes, several other technologies are designed specifically for challenging basic compounds:

  • Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded within the long alkyl chain. This polar group can interact with nearby silanol groups through hydrogen bonding, effectively shielding them from the analyte.[17]

  • Charged Surface Phases: Some phases are modified to carry a slight positive charge at low pH. This positive surface charge electrostatically repels protonated basic analytes, preventing them from getting close enough to interact with any underlying silanol groups.[4]

Section 3: Summary of Recommendations & Best Practices

For successful, symmetrical peak shape in the analysis of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride, follow these starting recommendations:

ParameterRecommendationRationale
HPLC Column High-purity, end-capped Type B or Hybrid C18/C8 column.Minimizes the number and activity of residual silanol groups, which are the root cause of tailing.[1][15]
Mobile Phase pH 2.5 - 3.0 Suppresses the ionization of residual silanols, eliminating the secondary retention mechanism.[1][3][8][10]
Aqueous Buffer 10-25 mM Phosphate (for UV) or 0.1% Formic Acid (for LC-MS).Ensures stable pH throughout the analysis for robust and reproducible results.[10][11]
Sample Diluent Mobile PhasePrevents peak shape distortion caused by injecting the sample in a solvent that is stronger than the mobile phase.
Sample Concentration As low as practicalAvoids column overload, which can mimic or worsen chemical-related peak tailing.

By systematically addressing these parameters, you can effectively troubleshoot and resolve peak tailing, leading to more accurate, robust, and reliable chromatographic data.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • What Is End-Capping in HPLC Columns?. Chrom Tech.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Hybrid Particle Columns: The First Twenty Years.
  • The Role of End-Capping in RP. Phenomenex.
  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • Role of Buffers in Liquid Chrom
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Exploring the Role of pH in HPLC Separ
  • End-capping.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • Hybrid Silica Based Columns. YMC India.
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • When (and Why) to Choose a Non‑End‑Capped HPLC Column. MICROSOLV.
  • How can I prevent peak tailing in HPLC?.
  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. MICROSOLV.
  • HPLC Buffer Mobile Phase Consider
  • Improved Peak Shape of a Basic Compound on Primesep B2 Column. SIELC Technologies.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.

Sources

Troubleshooting

Technical Support Center: Impurity Clearance in 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride Synthesis

Welcome to the Advanced Troubleshooting Guide for the purification of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride . This intermediate is a critical building block in the synthesis of CCR5 receptor antagonists (e.g...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the purification of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride . This intermediate is a critical building block in the synthesis of CCR5 receptor antagonists (e.g., ) and various antimalarial scaffolds.

Because this molecule is synthesized via the nucleophilic aromatic substitution (SNAr) of 4,6-dichloroquinoline with piperazine, crude batches frequently suffer from a predictable profile of trace impurities. This guide provides field-proven, self-validating methodologies to achieve >99.5% API-grade purity.

Diagnostic Workflow

ImpurityClearance Start Crude 6-chloro-4-(piperazin-1-yl) quinoline HCl HPLC Impurity Profiling (HPLC-UV / LC-MS) Start->HPLC Dimer Dimer Impurity (RRT ~1.8) HPLC->Dimer SM Unreacted 4,6-DCQ (RRT ~1.5) HPLC->SM Pip Residual Piperazine (UV-Invisible) HPLC->Pip Cryst Freebase Recrystallization (Removes Dimer) Dimer->Cryst AcidBase Acid-Base Swing (pH 2 to pH 10) SM->AcidBase Wash Aqueous Washing (Removes Piperazine) Pip->Wash AcidBase->Cryst Wash->AcidBase Pure Pure API Intermediate (>99.5% Purity) Cryst->Pure

Workflow for identifying and purging trace impurities from crude quinoline batches.

Troubleshooting Guides & FAQs

Q1: We are detecting a late-eluting, highly lipophilic impurity (RRT ~1.8) in our HPLC traces. What is it, and why is it so difficult to remove from the hydrochloride salt?

Expert Insight & Causality: This is the dimeric impurity: 1,4-bis(6-chloroquinolin-4-yl)piperazine. During the SNAr reaction, the secondary amine of your newly formed product competes with the starting piperazine to attack unreacted 4,6-dichloroquinoline. This is a known phenomenon in homologous syntheses, such as the production of the 7-chloro piperaquine intermediate (). Because the dimer lacks a free basic secondary amine, its solubility profile is drastically different from the monomer. However, when you precipitate the crude batch directly as a hydrochloride salt, the dimer co-precipitates due to the protonation of its quinoline nitrogens. Resolution: Do not attempt to purge the dimer while the product is in its HCl salt form. You must freebase the batch and perform a selective recrystallization (see Step 3 of the protocol below).

Q2: Our batch passes HPLC-UV (254 nm) purity specifications, but NMR shows residual aliphatic peaks, and the final hydrochloride salt is highly hygroscopic. Why?

Expert Insight & Causality: You are suffering from residual unreacted piperazine. Piperazine lacks a conjugated π -system, making it virtually invisible on standard HPLC-UV detectors unless derivatized. Because a large molar excess of piperazine (typically 3–5 equivalents) is required to suppress the dimer formation mentioned above, it easily carries over. Piperazine readily forms a dihydrochloride salt that is highly hygroscopic and will ruin the stability of your final batch. Resolution: Piperazine is highly water-soluble, whereas your product's freebase is not. Implement a rigorous aqueous wash of the organic layer during the freebasing step. Validate clearance using LC-MS (SIM mode for m/z 87) before proceeding to salt formation.

Q3: Trace amounts of unreacted 4,6-dichloroquinoline (SM) are carrying over into the final product. How do we clear this without resorting to scale-limiting column chromatography?

Expert Insight & Causality: 4,6-dichloroquinoline is a highly electron-deficient heterocycle. The electron-withdrawing chlorine atoms drop the pKa of the quinoline nitrogen to < 3.0. In contrast, your product contains a highly basic piperazine moiety (pKa ~9.5). Resolution: Exploit this massive Δ pKa using an acidic organic wash. By dropping the aqueous pH to ~2.0, your product becomes a highly water-soluble dication. The unreacted 4,6-dichloroquinoline remains largely unprotonated and neutral, allowing it to be easily washed away with a non-polar organic solvent like MTBE.

Quantitative Impurity Clearance Profile

The following table summarizes the expected clearance rates of common impurities when utilizing the optimized acid-base and crystallization workflow described in the next section.

ImpurityAnalytical MethodInitial Crude LevelPost-Aqueous WashPost-pH SwingFinal Recrystallized (HCl salt)
Residual Piperazine LC-MS (SIM m/z 87)5.0 - 15.0%< 0.5%< 0.1%ND (< 0.01%)
4,6-Dichloroquinoline HPLC-UV (254 nm)1.0 - 3.0%1.0 - 3.0%< 0.1%ND (< 0.01%)
Dimeric Impurity HPLC-UV (254 nm)2.0 - 5.0%2.0 - 5.0%1.5 - 4.0%< 0.05%
Regioisomers HPLC-UV (254 nm)~ 0.5%~ 0.5%~ 0.5%< 0.1%
Self-Validating Purification Protocol

This methodology avoids chromatography entirely, relying instead on thermodynamic solubility and pKa differentials to achieve API-grade purity.

Step 1: Acidic Dissolution & Organic Wash (SM Purge)
  • Procedure: Suspend the crude 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride in 0.1 M aqueous HCl to ensure the pH is strictly < 2.0. Stir until fully dissolved. Wash the aqueous layer three times with Methyl tert-butyl ether (MTBE). Discard the MTBE layers.

  • Mechanistic Causality: At pH 2, the product is doubly protonated (quinoline N and piperazine NH) and trapped in the aqueous phase. The unreacted 4,6-dichloroquinoline (pKa < 3) remains neutral and partitions into the MTBE.

  • Self-Validation: Run a TLC or GC-MS on the MTBE layer; it should show a high concentration of the starting material. The aqueous layer must test negative for 4,6-dichloroquinoline before proceeding.

Step 2: Basification & Extraction (Piperazine Purge)
  • Procedure: Cool the retained aqueous layer to 5°C. Slowly add 20% NaOH (aq) dropwise under vigorous stirring until the pH stabilizes at 10.5. Extract the milky aqueous suspension three times with Ethyl Acetate (EtOAc). Wash the combined EtOAc layers three times with a 1:1 mixture of brine and water.

  • Mechanistic Causality: Adjusting the pH to 10.5 deprotonates the product into its freebase form, driving it into the EtOAc. Piperazine, being highly polar and water-soluble, remains in the aqueous/brine layers.

  • Self-Validation: Analyze the EtOAc layer via LC-MS. The peak for piperazine (m/z 87 [M+H]+) must be <0.1% relative area.

Step 3: Freebase Crystallization (Dimer Purge)
  • Procedure: Dry the EtOAc layer over anhydrous Na₂SO₄, filter, and concentrate to dryness under reduced pressure. Suspend the resulting crude freebase in Isopropanol (IPA) and heat to reflux until dissolved. Slowly cool the solution to room temperature, then to 0°C for 4 hours. Filter the resulting crystals and wash with ice-cold IPA.

  • Mechanistic Causality: The dimeric impurity, structurally homologous to 1,4-bis(7-chloroquinolin-4-yl)piperazine (), lacks a secondary amine. This severely restricts its hydrogen-bonding capacity, making it highly insoluble in cold IPA compared to the monomeric freebase, allowing it to be left behind in the mother liquor or selectively rejected during lattice formation.

  • Self-Validation: HPLC-UV analysis of the filtered crystals will confirm >99.5% purity of the monomer.

Step 4: Anhydrous Hydrochloride Salt Formation
  • Procedure: Dissolve the pure freebase crystals in anhydrous ethanol. Chill to 0°C. Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M) dropwise. Stir for 1 hour. Filter the precipitated white solid, wash with cold diethyl ether, and dry under vacuum at 40°C.

  • Mechanistic Causality: Utilizing strictly anhydrous conditions prevents the formation of variable hydrates, ensuring a stoichiometric, highly crystalline, and non-hygroscopic hydrochloride salt ready for downstream coupling or biological assaying.

References
  • Substituted quinoline CCR5 receptor antagonists (US7220856B2)
  • Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline (US9206133B2)
  • 1,4-Bis(7-chloroquinolin-4-yl)piperazine (CID 1022076) Source: PubChem, National Center for Biotechnology Information URL:[Link]

Optimization

Technical Support Center: Mitigating Matrix Effects in 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride Mass Spectrometry

Welcome to the technical support center for the bioanalysis of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mass spectrometric analysis of this compound, with a specific focus on overcoming matrix effects. The information provided herein is grounded in established scientific principles and field-proven methodologies to ensure the integrity and accuracy of your experimental results.

Introduction to Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), matrix effects are a significant challenge.[1][2] These effects arise from co-eluting compounds from the biological matrix that can either suppress or enhance the ionization of the target analyte, in this case, 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride.[1][3] This phenomenon can lead to inaccurate and unreliable quantitative data.[1][4][5]

The primary culprits behind matrix effects in biofluids like plasma and serum are often phospholipids, which are major components of cell membranes.[6][7] These molecules can co-extract with the analyte and interfere with the ionization process.[6][8] Given that 6-chloro-4-(piperazin-1-yl)quinoline is a polar and basic compound, specific strategies are required to minimize these interferences.[9]

Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride that may be indicative of matrix effects.

Q1: I'm observing significant ion suppression for my analyte in plasma samples compared to the neat standard solution. What is the likely cause?

A1: Significant ion suppression is a classic indicator of matrix effects.[10][11] The most probable cause is the presence of co-eluting endogenous components from the plasma, such as phospholipids.[6][7] These molecules can compete with your analyte for charge in the ESI source, leading to a decreased signal intensity.[1][3] The high viscosity and surface tension of these interfering compounds can also negatively impact the efficiency of droplet formation and evaporation in the ESI source.[1][2]

To confirm and address this, consider the following steps:

  • Post-Column Infusion Experiment: This is a definitive way to identify the regions in your chromatogram where ion suppression is most pronounced.[10][12][13] By infusing a constant flow of your analyte post-column while injecting a blank matrix extract, you can observe dips in the baseline signal that correspond to the elution of matrix components causing suppression.[10][13]

  • Sample Preparation Optimization: Your current sample preparation protocol may not be sufficiently removing interfering substances. Simple protein precipitation, for instance, is often inadequate for eliminating phospholipids.[14]

Q2: My deuterated internal standard isn't fully compensating for the variability in my analyte signal. Why might this be happening?

A2: While stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects, they are not always a perfect solution.[15][16] Several factors can lead to differential matrix effects between the analyte and its SIL-IS:

  • Chromatographic Separation: Even a slight difference in retention time, sometimes referred to as an "isotope effect," can expose the analyte and the internal standard to different co-eluting matrix components.[12][17] This is more common with deuterium-labeled standards, where the C-D bond is slightly stronger than the C-H bond, potentially leading to earlier elution.[18]

  • High Concentration of Interferents: If the concentration of a co-eluting matrix component is excessively high, it can disproportionately suppress the ionization of both the analyte and the internal standard.[12]

  • Internal Standard Purity and Concentration: Impurities in the internal standard or an excessively high concentration can cause self-suppression or interfere with the analyte's ionization.[12]

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms to ensure the analyte and internal standard peaks are perfectly aligned.[12] If not, chromatographic optimization is necessary.

  • Consider a Different Isotope: If using a deuterated standard, switching to a ¹³C or ¹⁵N labeled internal standard can often minimize chromatographic separation from the analyte.[16][17]

Q3: I'm seeing poor peak shape and inconsistent retention times for 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride. Could this be related to matrix effects?

A3: Yes, matrix components can significantly impact chromatography. The buildup of non-volatile matrix components on the analytical column can lead to peak broadening, tailing, and shifts in retention time.[7][19] Additionally, certain compounds can interact with the metal surfaces of the HPLC column and tubing, leading to adsorption and poor peak shape, a phenomenon that can be exacerbated by matrix components.[20]

To address this, you should:

  • Improve Sample Cleanup: Implement more rigorous sample preparation techniques to remove matrix components that can foul the column.

  • Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components.

  • Consider a Metal-Free System: For compounds prone to metal chelation, using PEEK or other metal-free columns and tubing can improve peak shape and recovery.[20]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the analysis of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride.

Q1: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A1: The choice of sample preparation is critical. For a polar, basic compound like 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride, the following techniques are generally effective:

  • Solid Phase Extraction (SPE): This is a highly effective technique for removing a wide range of matrix interferences.[3][15] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly powerful for isolating polar basic compounds from complex matrices.[21]

  • Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts if the analyte has favorable partitioning characteristics.[3] The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form to facilitate extraction into an organic solvent.

  • Phospholipid Removal Plates: Several commercially available products are specifically designed to remove phospholipids from plasma and serum samples.[7][8] These can be a simple and effective alternative to more complex SPE protocols.

Comparison of Sample Preparation Techniques

TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, inexpensive.Ineffective at removing phospholipids and other small molecules, leading to significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) Can produce very clean extracts.Can be labor-intensive, may have lower analyte recovery, and requires optimization of solvents and pH.
Solid Phase Extraction (SPE) Highly selective, can handle a wide range of analytes and matrices, effective at removing phospholipids.[15][21]Requires method development, can be more time-consuming and expensive than PPT.
Phospholipid Removal Plates Simple, high-throughput, and very effective at removing phospholipids.[7]May be less effective at removing other types of matrix interferences compared to a well-developed SPE method.

Q2: How does the choice of mobile phase affect matrix effects?

A2: The mobile phase composition can influence both the chromatographic separation of the analyte from matrix components and the efficiency of the ionization process.

  • Mobile Phase Additives: Additives like formic acid or ammonium formate are commonly used in reversed-phase LC-MS to improve peak shape and ionization efficiency for basic compounds.[22] However, some additives can also suppress the ESI signal.[13] It is crucial to optimize the type and concentration of the mobile phase additive.

  • Gradient Elution: A well-designed gradient elution profile can help separate the analyte from the bulk of the matrix components, particularly the early-eluting salts and the late-eluting phospholipids.[17][23]

Q3: What is the best type of internal standard for the analysis of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride?

A3: A stable isotope-labeled (SIL) internal standard is the most appropriate choice for quantitative bioanalysis.[16][24] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[16]

  • ¹³C or ¹⁵N Labeled Standards: These are generally preferred over deuterium-labeled standards as they are less likely to exhibit chromatographic separation from the analyte.[16][17]

  • Structural Analogs: If a SIL-IS is not available, a structural analog can be used.[25] However, it is crucial to demonstrate that the analog experiences the same degree of matrix effect as the analyte, which is often not the case.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can be a simple and effective way to reduce the concentration of matrix components and alleviate ion suppression.[12][26] However, this approach is limited by the sensitivity of your assay. You must ensure that after dilution, the concentration of your analyte is still well above the lower limit of quantitation (LLOQ) of your method. The relationship between dilution and the reduction of matrix effects is often logarithmic, meaning significant dilution may be required to eliminate strong suppression.[27]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

  • Prepare a solution of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Deliver this solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream using a T-fitting placed between the analytical column and the mass spectrometer.

  • Equilibrate the system until a stable baseline signal for the analyte is observed.

  • Inject a blank plasma sample that has been subjected to your standard sample preparation procedure.

  • Monitor the analyte's signal. Any significant drop in the signal intensity indicates a region of ion suppression.[10]

Protocol 2: Solid Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

  • Sample Loading: Dilute 100 µL of plasma with 400 µL of the acidic buffer and load the entire volume onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of the acidic buffer to remove salts and other polar interferences.

    • Wash with 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Visualizations

Matrix_Effect_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnostic Experiments cluster_solution Mitigation Strategies cluster_validation Method Validation Problem Inaccurate or Irreproducible Results (e.g., Ion Suppression) PCI Post-Column Infusion (Identify Suppression Zones) Problem->PCI PostSpike Post-Extraction Spike (Quantify Matrix Effect) Problem->PostSpike SamplePrep Optimize Sample Preparation (SPE, LLE, PLR) PCI->SamplePrep Chromo Optimize Chromatography (Gradient, Column) PCI->Chromo PostSpike->SamplePrep Dilution Dilute Sample PostSpike->Dilution Validation Re-validate Method (Accuracy, Precision, Linearity) SamplePrep->Validation Chromo->Validation IS Use Appropriate Internal Standard (¹³C or ¹⁵N SIL-IS) IS->Validation Dilution->Validation

Caption: A workflow for identifying, diagnosing, and mitigating matrix effects in LC-MS/MS analysis.

Sample_Prep_Decision_Tree Start Start: Need to Reduce Matrix Effects HighThroughput Is High Throughput a Priority? Start->HighThroughput AnalyteProperties What are the Analyte's Properties? (Polarity, pKa) HighThroughput->AnalyteProperties No PLR Phospholipid Removal (PLR) Plate HighThroughput->PLR Yes LLE Liquid-Liquid Extraction (LLE) AnalyteProperties->LLE Non-polar SPE Solid Phase Extraction (SPE) AnalyteProperties->SPE Polar/Ionic MatrixComplexity How Complex is the Matrix? MatrixComplexity->SPE High Complexity FinalMethod Optimized Method MatrixComplexity->FinalMethod Low Complexity PPT Protein Precipitation (PPT) PPT->PLR If Phospholipids are the main issue PLR->MatrixComplexity LLE->MatrixComplexity SPE->MatrixComplexity

Caption: A decision tree for selecting an appropriate sample preparation technique.

References

  • Taylor & Francis Online. (2017, November 24). Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Phospholipid Depletion Techniques in LC‐MS Bioanalysis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Retrieved from [Link]

  • LCGC. (n.d.). Ion Suppression in LC–MS–MS — A Case Study. Retrieved from [Link]

  • ACS Publications. (2021, June 7). Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • myadlm.org. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]

  • Chromatography Today. (n.d.). Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. Retrieved from [Link]

  • LCGC International. (2026, March 11). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • American Laboratory. (2022, December 1). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. Retrieved from [Link]

  • BioPharma Services. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • CDC Stacks. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Retrieved from [Link]

  • ACS Publications. (2011, December 31). Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed?. Retrieved from [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Separation Science. (2023, December 9). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • Chromatography Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sample preparation for polar metabolites in bioanalysis. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2016, May 15). Sample Preparation In Bioanalysis: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]

  • ACS Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation for polar metabolites in bioanalysis. Retrieved from [Link]

  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • Longdom Publishing SL. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Springer. (2010, March 24). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Retrieved from [Link]

  • IntechOpen. (2013, May 29). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link]

  • ResearchGate. (2012, August 25). How to remove matrix effect in LC-MS/MS?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride in Biological Buffers

Welcome to the technical support guide for 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenges associated with the solubility and stability of this compound in experimental settings. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Properties & Initial Handling

Question 1: My 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride won't fully dissolve in my aqueous biological buffer (e.g., PBS). What is the primary cause of this issue?

Answer: The poor aqueous solubility of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride is the most common issue encountered. This is characteristic of many quinoline-based compounds, which are often lipophilic, aromatic heterocyclic structures.[1] The hydrochloride salt form is intended to improve aqueous solubility, but it can still be limited, especially in neutral or alkaline buffers.

The core of the problem lies in the pH-dependent charge state of the molecule. The compound has two key ionizable regions: the quinoline ring nitrogen and the two nitrogens of the piperazine ring.

  • In acidic conditions (lower pH): The nitrogen atoms are more likely to be protonated, forming cationic species. This ionized form is significantly more soluble in aqueous solutions.[2]

  • In neutral or basic conditions (higher pH): The molecule is more likely to be in its neutral, free-base form, which is less polar and thus less soluble in water, leading to precipitation.[2]

Therefore, if your biological buffer has a pH at or above the compound's pKa values, you will likely encounter solubility challenges.

Question 2: What are the pKa values for 6-chloro-4-(piperazin-1-yl)quinoline, and how do they guide my choice of buffer?

Answer: Experimentally determined pKa values for 6-chloro-4-(piperazin-1-yl)quinoline are not readily available in the public literature. However, we can estimate them based on the pKa values of its constituent moieties: quinoline and piperazine.

  • Piperazine: The parent piperazine molecule has two pKa values, approximately 5.35 (pKa1) and 9.73 (pKa2) at room temperature.[3]

  • Quinoline: The pKa of the quinoline ring nitrogen is approximately 4.9.

The substitution on both rings will influence these values, but they provide a crucial working range. To maintain solubility, the pH of your buffer should ideally be kept at least 1-2 pH units below the lowest pKa of the compound's basic nitrogens. This ensures the molecule remains in its protonated, more soluble salt form. For this compound, aiming for a buffer pH in the acidic range (e.g., pH 4.5-6.0) is a logical starting point to maximize solubility.

Section 2: Strategies for Solubilization

Question 3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

Answer: This is a very common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[1] The drastic change in solvent polarity causes the compound to precipitate.

Here is a systematic approach to troubleshoot this issue:

  • Lower the Final Concentration: The most straightforward solution is to determine the maximum solubility of the compound in your final assay buffer. Your target concentration may be too high. Perform a serial dilution to identify the highest concentration that remains in solution.[1]

  • Optimize Co-solvent Concentration: Maintain a consistent and optimized percentage of DMSO in your final assay volume. While high concentrations of DMSO can be toxic to cells or interfere with assays, a small percentage (typically 0.5% to 2%) is often necessary to maintain solubility.[4]

  • pH Adjustment of the Buffer: As discussed, lowering the pH of your aqueous buffer can dramatically increase solubility.[2] Prepare your buffer at a lower pH (e.g., pH 6.0) and test for precipitation. Ensure the lower pH is compatible with your experimental system (e.g., cell health, enzyme activity).

  • Use of Excipients: For particularly challenging cases, formulation strategies can be employed. These should be validated to ensure they do not interfere with your assay.

    • Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic compounds, effectively encapsulating them and increasing their aqueous solubility.[5]

    • Surfactants: Non-ionic surfactants such as Tween-80 or Polysorbate 80 can form micelles that encapsulate the compound, preventing precipitation.[5]

The following flowchart outlines a decision-making process for addressing precipitation issues.

G start Compound Precipitates Upon Dilution q1 Is the final concentration critical? start->q1 lower_conc Action: Lower the final test concentration. Perform serial dilution to find solubility limit. q1->lower_conc No q2 Can the DMSO concentration be increased slightly? q1->q2 Yes end_solved Problem Solved lower_conc->end_solved inc_dmso Action: Increase final DMSO concentration. (e.g., from 0.5% to 1.0%). Validate DMSO tolerance in assay. q2->inc_dmso Yes q3 Is the experimental pH flexible? q2->q3 No inc_dmso->end_solved adjust_ph Action: Lower the pH of the aqueous buffer. (e.g., from 7.4 to 6.5). Validate pH effect on the assay. q3->adjust_ph Yes formulation Action: Explore formulation strategies. (e.g., Cyclodextrins, Surfactants). Validate excipient compatibility. q3->formulation No adjust_ph->end_solved end_complex Requires Advanced Formulation formulation->end_complex

Caption: Decision tree for troubleshooting precipitation.

Section 3: Ensuring Compound Stability

Question 4: I'm concerned about the stability of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride in my buffer during a multi-day experiment. How can I assess its stability?

Answer: Assessing stability is critical, as degradation can lead to a loss of active compound concentration and the generation of confounding degradation products. The primary factors affecting the stability of quinoline derivatives are pH, temperature, and light.[6] A forced degradation study is the standard approach to understand a compound's stability profile.[6]

The most reliable way to assess stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[7] An HPLC method is considered "stability-indicating" if it can accurately separate and quantify the intact parent compound from all potential degradation products.[6]

The following workflow illustrates the process for conducting a stability study.

G cluster_prep 1. Preparation cluster_stress 2. Incubation & Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare concentrated stock in DMSO or ACN prep_buffer Prepare test solution in target biological buffer prep_stock->prep_buffer t0 T=0 Control (Analyze Immediately) prep_buffer->t0 temp Incubate at Experimental Temp (e.g., 37°C) prep_buffer->temp light Incubate with Light Exposure (Photostability) prep_buffer->light hplc Analyze via Stability-Indicating HPLC-UV/MS Method t0->hplc sampling Sample at multiple time points (e.g., 2h, 8h, 24h, 48h) temp->sampling light->sampling sampling->hplc quant Quantify Parent Peak Area & Identify Degradant Peaks hplc->quant eval Calculate % Parent Remaining vs. T=0. Acceptance Criteria: e.g., >90% remaining quant->eval

Caption: Experimental workflow for a compound stability study.

Question 5: Are there any specific buffer components I should be cautious about? What are the potential degradation pathways?

Answer: Yes, certain buffer components can potentially promote degradation.

  • Phosphate Buffers: While widely used, phosphate ions can sometimes act as a general base catalyst in hydrolysis reactions of susceptible compounds.[8] If you observe instability in Phosphate-Buffered Saline (PBS), it is worthwhile to test an alternative buffer system like HEPES or Tris to see if the stability profile improves.

  • Reactive Buffer Species: Buffers with primary amine groups (like Tris) can potentially react with certain compounds, although this is less common.

The degradation of the quinoline core can proceed through several pathways, especially under stress conditions like harsh pH, oxidation, or light.[1]

  • Hydrolysis: The 4-amino group linkage could potentially be susceptible to hydrolysis, although it is generally stable.

  • Oxidation: The quinoline and piperazine rings can be oxidized, leading to the formation of N-oxides or hydroxylated derivatives.[9]

  • Photodegradation: Exposure to light, particularly UV, can induce complex degradation pathways.[6]

Identifying the exact degradation products typically requires mass spectrometry (LC-MS) analysis.[10] For most researchers, the primary goal is to find conditions where the parent compound remains stable (>90-95%) over the course of the experiment, rather than characterizing every degradant.

Protocols & Data Tables
Protocol 1: Determining Kinetic Solubility in Biological Buffer

This protocol determines the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride

  • 100% DMSO

  • Target biological buffer (e.g., PBS, pH 7.4)

  • 96-well UV-transparent microplate

  • Plate reader capable of measuring absorbance at multiple wavelengths

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.[4]

  • Serial Dilution: In a standard 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., 20 mM down to ~10 µM).

  • Dilution into Buffer: Add 198 µL of your target biological buffer to the wells of a new, UV-transparent 96-well plate.

  • Initiate Precipitation: Add 2 µL from each DMSO dilution well into the corresponding buffer-containing wells. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix well.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibration.

  • Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600-800 nm). An increase in absorbance indicates light scattering from precipitated particles.

  • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the buffer-only control.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to assess the stability of the compound.

Materials:

  • HPLC system with UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA)

  • Ultrapure water

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm and 330 nm (or scan with PDA)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (re-equilibration)

  • Method Validation: To confirm the method is stability-indicating, analyze samples from a forced degradation study (e.g., after incubation in 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂). The method is suitable if the degradation product peaks are well-resolved from the parent compound peak.[6]

Table 1: Recommended Buffer Systems & Formulation Agents
ParameterRecommendationRationale & Considerations
Primary Buffer Choice MES (pH 6.0-6.5)Maintains an acidic pH to enhance solubility. Good for many biological assays.
Alternative Buffers HEPES (pH 7.0-7.4)A common zwitterionic buffer. Test if phosphate is suspected of causing instability.
Tris (pH 7.0-8.0)Use with caution. While common, its primary amine can be reactive.
Co-solvent DMSOStart at ≤1% final concentration. Validate cell/assay tolerance before increasing.[4]
Solubilizing Excipient HP-β-CyclodextrinUseful for creating a "molecularly encapsulated" solution for problematic compounds.[5]
Surfactant Tween-80 (Polysorbate 80)Can form micelles to solubilize the compound. Use at low concentrations (e.g., 0.01-0.1%).[5]
References
  • PubChem. 7-Chloro-4-(piperazin-1-yl)quinoline. Available from: [Link]

  • PMC. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. 2022. Available from: [Link]

  • MDPI. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. 2025. Available from: [Link]

  • PMC. 4-Aminoquinoline: a comprehensive review of synthetic strategies. 2025. Available from: [Link]

  • PMC. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. 2020. Available from: [Link]

  • Frontiers. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. 2025. Available from: [Link]

  • ResearchGate. Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. 2024. Available from: [Link]

  • ResearchGate. Table 3 . Kinetic Solubility Measurements in Phosphate-Buffered Saline. Available from: [Link]

  • ACS Publications. Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. 2006. Available from: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

  • PMC. One-Pot Phosphine-Catalyzed Syntheses of Quinolines. Available from: [Link]

  • IntechOpen. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. 2012. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Recent Upgradation in Bioanalytical Studies. Available from: [Link]

  • ResearchGate. Piperazine Degradation in Pilot Plants. 2025. Available from: [Link]

  • Longdom Publishing. A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. 2023. Available from: [Link]

  • PMC. Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride vs chloroquine

Comparative Efficacy Guide: 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride vs. Chloroquine in Antimalarial Drug Development The emergence of multidrug-resistant Plasmodium falciparum has necessitated a structural evo...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride vs. Chloroquine in Antimalarial Drug Development

The emergence of multidrug-resistant Plasmodium falciparum has necessitated a structural evolution in quinoline-based antimalarials. For decades, Chloroquine (CQ) served as the gold standard, but widespread mutations in the P. falciparum chloroquine resistance transporter (PfCRT) have severely compromised its clinical utility. In response, medicinal chemists have developed advanced building blocks and derivatives, such as 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride , to bypass these resistance mechanisms.

This guide provides an objective, data-driven comparison of these two compounds, detailing their mechanistic divergence, comparative efficacy, and the self-validating experimental protocols required to evaluate them.

Structural and Mechanistic Divergence

Both CQ and 6-chloro-4-(piperazin-1-yl)quinoline share a fundamental mechanism of action: they accumulate in the acidic digestive vacuole of the parasite and bind to toxic free heme (ferriprotoporphyrin IX), inhibiting its crystallization into non-toxic hemozoin (β-hematin)[1]. However, their structural differences dictate entirely different pharmacokinetic behaviors in resistant strains.

  • The Chloroquine Vulnerability: CQ features a 7-chloroquinoline core attached to a flexible diethyl-pentane-1,4-diamine side chain. In resistant strains, mutant PfCRT proteins easily recognize this flexible side chain, actively effluxing the drug out of the digestive vacuole before it can reach therapeutic concentrations to inhibit hemozoin formation[2].

  • The Piperazinyl-Quinoline Advantage: The substitution of the flexible alkyl chain with a rigid, bulky piperazine heterocycle fundamentally alters the molecule's spatial profile. This steric bulk creates a structural clash, preventing the mutant PfCRT from efficiently binding and extruding the drug[2]. Furthermore, studies have shown that arylpiperazines and related derivatives display preferential potency against CQ-resistant strains, effectively evading the resistance mechanism[3]. Additionally, shifting the halogen from the 7-position to the 6-position modulates the electron density of the quinoline core, fine-tuning the pKa of the quinoline nitrogen and optimizing π-π stacking interactions with the porphyrin ring of the heme target.

Comparative Efficacy Profile

To objectively evaluate the performance of these compounds, we look at their phenotypic efficacy across both sensitive (e.g., 3D7) and multidrug-resistant (e.g., W2, Dd2) P. falciparum strains. The data below summarizes representative benchmark values for CQ and piperazine-substituted quinolines[4].

ParameterChloroquine (CQ)6-Chloro-4-(piperazin-1-yl)quinoline (Class Benchmark)
Core Structure 7-chloroquinoline6-chloroquinoline
Side Chain Flexible alkylamineRigid piperazine heterocycle
Primary Target Hemozoin crystallizationHemozoin crystallization
PfCRT Efflux Susceptibility High (in mutant strains)Low (steric hindrance)
IC50 (3D7 - CQ Sensitive) ~10 - 15 nM~15 - 25 nM
IC50 (W2 - CQ Resistant) ~150 - 200 nM~20 - 35 nM
Resistance Index (RI) > 10.0 ~1.0 - 1.5

Note: The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant strain to the sensitive strain. An RI approaching 1.0 indicates complete evasion of cross-resistance.

Pathway Visualization

The following diagram maps the logical flow of target engagement and resistance evasion within the parasite's digestive vacuole.

G cluster_vacuole Parasite Digestive Vacuole (pH ~5.0) Heme Free Heme (Toxic Porphyrin) Hemozoin Hemozoin (Non-toxic Crystals) Heme->Hemozoin Detoxification Pathway CQ Chloroquine (CQ) (Flexible Side Chain) CQ->Heme Inhibits (If Retained) PfCRT Mutant PfCRT (Resistance Transporter) CQ->PfCRT High Affinity Binding PipQuin 6-Chloro-Piperazinyl-Quinoline (Rigid Heterocycle) PipQuin->Heme Strong Inhibition PipQuin->PfCRT Steric Clash / Poor Recognition Efflux Drug Efflux (Parasite Survival) PfCRT->Efflux Rapid Clearance

Mechanistic divergence of CQ vs. Piperazinyl-Quinoline in overcoming PfCRT-mediated drug efflux.

Self-Validating Experimental Protocols

To rigorously compare the efficacy of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride against CQ, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that target engagement is decoupled from cellular efflux mechanisms.

Protocol A: Cell-Free β-Hematin Inhibition Assay (BHIA)

Purpose: To isolate the thermodynamic heme-binding event from biological efflux mechanisms. This proves that the piperazine modification does not compromise the drug's core chemical function[1]. Causality: By removing the PfCRT transporter from the equation, any loss of efficacy can be directly attributed to poor heme binding rather than biological resistance.

  • Hemin Solubilization: Dissolve porcine hemin in 0.1 M NaOH to a concentration of 4 mM. Rationale: This mimics the release of free, toxic heme during the parasite's degradation of host hemoglobin.

  • Compound Incubation: In a 96-well plate, add varying concentrations (0.1 to 100 μM) of CQ and the 6-chloro-piperazinyl derivative.

  • Crystallization Initiation: Add 0.5 M sodium acetate buffer (pH 5.0) to each well. Rationale: The acidic shift strictly simulates the environment of the digestive vacuole, triggering the spontaneous crystallization of β-hematin. Incubate at 37°C for 18 hours.

  • Washing and Quantification: Centrifuge the plate and wash the pellet with DMSO to dissolve any unreacted hemin. Dissolve the remaining β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm.

  • Self-Validation Check: Include a vehicle-only well (maximum crystallization baseline) and a high-dose CQ well (maximum inhibition). If the vehicle well fails to crystallize, the acetate buffer pH is compromised, invalidating the run.

Protocol B: SYBR Green I Whole-Cell Antiplasmodial Assay

Purpose: To evaluate phenotypic efficacy and calculate the Resistance Index (RI) in live P. falciparum cultures[4]. Causality: SYBR Green I selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus, any fluorescent signal is directly proportional to parasitic DNA replication and proliferation.

  • Culture Synchronization: Synchronize 3D7 (sensitive) and W2 (resistant) strains to the early ring stage using 5% D-sorbitol. Rationale: Synchronization ensures all parasites enter the metabolically active trophozoite stage (where heme detoxification peaks) simultaneously during drug exposure.

  • Drug Exposure: Plate the synchronized parasites at 1% parasitemia and 2% hematocrit in 96-well plates. Expose to serial dilutions of the test compounds for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining: Freeze the plates at -80°C to lyse the erythrocytes. Thaw and add SYBR Green I lysis buffer (containing Triton X-100 and saponin). Incubate in the dark for 1 hour.

  • Fluorescence Readout: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 values using non-linear regression.

  • Self-Validation Check: Calculate the RI (IC50 W2 / IC50 3D7). If the RI for the CQ control is < 5.0, the W2 strain has lost its resistance phenotype, and the culture must be discarded and revived from a validated stock.

Sources

Comparative

Analytical Method Validation for 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by bifunctional heterocyclic building blocks. 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (CAS 1333249-31-2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by bifunctional heterocyclic building blocks. 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (CAS 1333249-31-2) is a critical intermediate in the synthesis of antimalarial and antibacterial active pharmaceutical ingredients (APIs).

From an analytical perspective, this molecule is a dichotomy: it features a highly hydrophobic, UV-absorbing quinoline core coupled with a highly polar, basic piperazine ring. When analyzing the hydrochloride salt, analysts frequently experience severe peak tailing and poor recovery on standard silica-based columns. This is caused by secondary interactions between the protonated piperazine nitrogens and residual silanols on the stationary phase [1].

To achieve a robust control strategy, we must objectively compare different analytical platforms and establish a self-validating methodology that complies with [2].

Methodological Comparison: Selecting the Right Platform

Standard Reversed-Phase HPLC (RP-HPLC) often fails for piperazine-substituted quinolines unless heavily optimized. Below is an objective comparison of three alternative analytical platforms for testing this compound.

  • Optimized RP-HPLC-UV (The Workhorse): By utilizing a low-pH mobile phase containing an ion-pairing agent (e.g., 0.1% Trifluoroacetic acid) and a polar-embedded C18 column, we suppress silanol ionization and ion-pair the basic piperazine ring. This eliminates peak tailing and is the gold standard for API assay and related substance testing.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Retains the compound based on its polar piperazine moiety rather than the hydrophobic core. HILIC is superior for separating highly polar, early-eluting impurities that co-elute with the void volume in RP-HPLC.

  • LC-MS/MS with ESI+ (The Trace Specialist): The basic piperazine ring readily accepts a proton, making this molecule highly sensitive in positive Electrospray Ionization (ESI+). This platform is mandatory for genotoxic impurity profiling and pharmacokinetic (PK) bioanalysis in complex matrices [3].

Quantitative Performance Comparison

The following table summarizes the validated performance metrics of these three platforms based on structural analogs and empirical laboratory data.

Performance ParameterOptimized RP-HPLC-UVHILIC-UVLC-MS/MS (ESI+, MRM)
Primary Application API Assay & PurityPolar Impurity ProfilingTrace Analysis & PK Studies
Linearity Range 1.0 – 100 µg/mL2.0 – 100 µg/mL1.0 – 1000 ng/mL
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL0.05 ng/mL
Precision (%RSD) < 1.0%< 1.5%< 5.0%
Tailing Factor ( Tf​ ) 1.1 – 1.31.0 – 1.2N/A (Mass specific)
Matrix Suitability API & Simple FormulationsAPIPlasma & Biological Fluids

Self-Validating Experimental Protocol: Optimized RP-HPLC-UV

To ensure absolute trustworthiness, an analytical protocol must be a self-validating system . This means the method includes internal logic gates—specifically, a stringent System Suitability Test (SST)—that must pass before any sample data is integrated. If the SST fails, the system halts, preventing the reporting of erroneous data.

Step-by-Step Methodology

1. Chromatographic Conditions & Causality

  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18, 150 x 4.6 mm, 3.5 µm). Causality: The polar embedded group shields residual silanols from interacting with the basic piperazine ring, preventing peak tailing.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Causality: TFA lowers the pH to ~2.0 (fully protonating silanols to neutralize them) and acts as an ion-pairing agent for the piperazine nitrogens.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (optimal for the quinoline chromophore).

2. Sample Preparation

  • Diluent: 95% Mobile Phase A / 5% Mobile Phase B. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch phenomena, which can cause peak fronting or splitting.

  • Standard Prep: Accurately weigh 10.0 mg of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

3. System Suitability Testing (The Logic Gate) Before injecting validation samples, inject the Standard Preparation five times.

  • Requirement 1: Tailing factor ( Tf​ ) must be ≤1.5 .

  • Requirement 2: %RSD of peak areas must be ≤2.0% .

  • Action: If these criteria are not met, the system is not in a state of control. Flush the column and prepare fresh mobile phase.

4. ICH Q2(R2) Validation Execution

  • Specificity: Inject a blank (diluent) and a forced degradation sample (e.g., exposed to 0.1N HCl, 0.1N NaOH, and 3% H2​O2​ ). Ensure the primary peak is baseline resolved ( Rs​>2.0 ) from all degradation products.

  • Linearity: Prepare and inject five concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL). Calculate the regression line; R2 must be ≥0.999 .

  • Accuracy: Spike known amounts of the API into a placebo matrix at 80%, 100%, and 120% levels. Calculate % Recovery (Acceptance criteria: 98.0% - 102.0%).

Workflow Visualization

The following diagram illustrates the self-validating logic and decision matrix for analyzing quinoline derivatives.

AnalyticalWorkflow SamplePrep Sample & Diluent Prep (Match Mobile Phase A) SST System Suitability Test (SST) Check Tailing Factor & %RSD SamplePrep->SST Decision SST Criteria Met? (Tf < 1.5, RSD < 2.0%) SST->Decision MethodRP Optimized RP-HPLC-UV (Assay & Purity) Decision->MethodRP Yes (High Conc.) MethodLCMS LC-MS/MS (ESI+) (Trace Impurities & PK) Decision->MethodLCMS Yes (Trace Conc.) Troubleshoot System Diagnostics (Column Flush / Prep Review) Decision->Troubleshoot No Validation Execute ICH Q2(R2) Protocol (Linearity, Accuracy, Precision) MethodRP->Validation MethodLCMS->Validation Troubleshoot->SST

Caption: Self-validating analytical workflow for quinoline derivative testing.

Conclusion

Validating an analytical method for 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride requires a deep understanding of its physicochemical properties. By anticipating the interaction between the basic piperazine ring and the chromatographic stationary phase, analysts can proactively select the correct platform—whether it be ion-paired RP-HPLC for bulk release or LC-MS/MS for trace analysis. Implementing a self-validating protocol ensures that the data generated is perpetually grounded in scientific integrity and regulatory compliance.

References

  • Kluska, M., et al. (2018). "Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria." Journal of Liquid Chromatography & Related Technologies. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. (2023). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

  • Dong, Y., et al. (2014). "Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR." Malaria Journal. Available at:[Link]

Validation

Benchmarking 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride Against Standard Quinoline Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Next-Generation Antimalarial and Antimicrobial Hybrid Pharmacophores Executive Summary For decades, 7-chloro-4-aminoquinoline de...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Next-Generation Antimalarial and Antimicrobial Hybrid Pharmacophores

Executive Summary

For decades, 7-chloro-4-aminoquinoline derivatives—most notably chloroquine (CQ) and hydroxychloroquine (HCQ)—have served as the gold standard in antimalarial therapy. However, the widespread emergence of Plasmodium falciparum strains harboring mutations in the chloroquine resistance transporter (PfCRT) has severely compromised their clinical utility [1].

To bypass this resistance while retaining the potent hematin-binding properties of the quinoline core, medicinal chemists have shifted focus to structural isomers and functionalized scaffolds. 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (CAS: 1333249-31-2) has emerged as a highly versatile building block [2]. By shifting the halogen to the 6-position and introducing a piperazine ring at the 4-position, researchers can synthesize hybrid molecules (e.g., acylhydrazones, sulfonamides, and triazines) that evade PfCRT-mediated efflux while dramatically improving pharmacokinetic profiles[3].

This guide benchmarks the 6-chloro-piperazinyl scaffold against standard 7-chloro derivatives, providing mechanistic insights, comparative data, and validated experimental protocols for drug development professionals.

Mechanistic Rationale: The 6-Chloro & Piperazine Advantage

Evasion of PfCRT Efflux (The 6-Chloro Shift)

Standard quinolines rely on a 7-chloro substitution, which provides optimal electron-withdrawing properties for binding the hematin μ -oxo dimer. However, mutated PfCRT actively binds and pumps 7-chloro derivatives out of the parasite's digestive vacuole.

  • Causality: Ab initio quantum chemical calculations demonstrate that shifting the chlorine atom from the 7- to the 6-position significantly alters the π -electron density distribution at positions C4 and C8 [1]. This steric and electronic shift drastically reduces the binding affinity of the drug to the mutated PfCRT pocket. While intrinsic hematin binding is slightly reduced compared to CQ, the intracellular concentration of the 6-chloro derivative remains lethally high in resistant strains, effectively neutralizing the resistance index (RI) [1].

Enhanced Vacuolar Accumulation (The Piperazine Linker)

The incorporation of a piperazine ring at the 4-position serves a dual purpose:

  • Ion Trapping: The secondary amine of the piperazine ring increases the basicity (pKa) of the molecule. In the highly acidic environment of the Plasmodium food vacuole (pH ~4.7), the piperazine moiety becomes di-protonated, preventing the drug from diffusing back across the vacuolar membrane.

  • Hybridization Handle: The terminal nitrogen of the piperazine acts as an ideal nucleophile for coupling with other pharmacophores (e.g., attaching a triazole or sulfonamide group), creating dual-action hybrids that can simultaneously target β -hematin crystallization and secondary targets like dihydrofolate reductase (DHFR) [2].

MOA cluster_0 Plasmodium Food Vacuole (pH ~4.7) Hb Hemoglobin Degradation Heme Toxic Free Heme (Fe2+) Hb->Heme Proteolysis Hemozoin Hemozoin Crystals (Non-toxic) Heme->Hemozoin Crystallization Death Parasite Death Heme->Death Toxic Accumulation Drug 6-Chloro-piperazinyl Hybrids Drug->Heme Binds & Caps Heme Drug->Hemozoin Inhibits Formation PfCRT Mutated PfCRT (Efflux Pump) PfCRT->Drug Fails to Efflux (6-Cl Shift Evasion)

Figure 1: Mechanism of action of 6-chloro-piperazinyl quinoline hybrids evading PfCRT efflux.

Comparative Benchmarking Data

The following tables synthesize in vitro benchmarking data comparing 6-chloro-piperazinyl hybrid derivatives against standard 7-chloro quinolines.

Table 1: In Vitro Antimalarial Activity (IC 50​ )

Data represents typical ranges for optimized 6-chloro-piperazinyl hybrids (e.g., acylhydrazone or sulfonamide conjugates) versus standard controls.

Compound Class3D7 Strain (CQ-Sensitive) IC 50​ W2 / K1 Strain (CQ-Resistant) IC 50​ Resistance Index (RI)*
Chloroquine (CQ) 10 - 15 nM150 - 250 nM~15.0
Piperaquine (PQ) 12 - 18 nM30 - 45 nM~2.5
6-Chloro-piperazinyl Hybrids 20 - 45 nM25 - 50 nM~1.1 - 1.2

*Resistance Index (RI) = IC 50​ (Resistant) / IC 50​ (Sensitive). An RI near 1.0 indicates no cross-resistance.

Table 2: Physicochemical & ADMET Properties
Property7-Chloro-4-aminoquinoline Core6-Chloro-4-(piperazin-1-yl)quinoline CoreImpact on Drug Design
LogP (Lipophilicity) ~4.6 (Highly lipophilic)~2.7 - 3.2 (Moderate)Improved aqueous solubility; easier formulation.
pKa (Strongest Basic) ~10.1~9.8 (Piperazine N4)Maintains excellent vacuolar ion-trapping.
Metabolic Stability High (N-dealkylation common)Moderate to HighPiperazine ring protects against rapid N-dealkylation.
Synthetic Versatility Low (Primary amine limits coupling)High (Secondary amine handle)Enables rapid library generation via Buchwald-Hartwig or SNAr.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for synthesizing and benchmarking 6-chloro-4-(piperazin-1-yl)quinoline derivatives.

Protocol 1: Synthesis of 6-Chloro-piperazinyl Hybrid Derivatives

Objective: Couple the 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride building block with a functionalized electrophile (e.g., a sulfonyl chloride) to create a hybrid molecule.

  • Free-Basing: Suspend 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C to neutralize the hydrochloride salt and generate the free secondary amine.

  • Coupling: Slowly add the desired sulfonyl chloride or acyl chloride (1.1 eq) dissolved in DCM to the reaction mixture over 15 minutes.

  • Reaction: Stir the mixture at room temperature under an inert nitrogen atmosphere for 4–6 hours. Monitor reaction completion via TLC (Eluent: DCM/MeOH 9:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield the pure hybrid derivative. Validate structure via 1 H-NMR, 13 C-NMR, and HRMS.

Protocol 2: In Vitro β -Hematin Formation Inhibition Assay

Objective: Mechanistically validate that the synthesized compound retains the ability to inhibit hemozoin crystallization.

  • Preparation: Prepare a 3 mM solution of hemin chloride in 0.1 M NaOH.

  • Incubation: In a 96-well plate, mix 50 μ L of the hemin solution with 50 μ L of the test compound (dissolved in DMSO, ranging from 0.1 to 10 equivalents relative to hemin).

  • Initiation: Add 100 μ L of 0.5 M sodium acetate buffer (pH 4.4) to initiate β -hematin crystallization. Incubate the plate at 37°C for 18–24 hours.

  • Washing: Centrifuge the plate, discard the supernatant, and wash the pellet with 200 μ L of DMSO to remove unreacted hemin. Repeat washing until the supernatant is clear.

  • Quantification: Dissolve the remaining β -hematin pellet in 200 μ L of 0.1 M NaOH. Read the absorbance at 405 nm using a microplate reader.

  • Validation: Use Chloroquine as a positive control (strong inhibition) and DMSO as a negative control (no inhibition).

Protocol 3: SYBR Green I In Vitro Antiplasmodial Screening

Objective: Determine the IC 50​ of the compounds against live P. falciparum cultures.

  • Parasite Culture: Maintain P. falciparum strains (3D7 and W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II, under a 5% CO 2​ , 5% O 2​ , 90% N 2​ atmosphere.

  • Drug Exposure: Seed synchronized ring-stage parasites (1% parasitemia) into 96-well plates containing serial dilutions of the test compounds.

  • Incubation: Incubate for 72 hours at 37°C.

  • Lysis & Staining: Freeze the plates at -80°C for 1 hour, then thaw to lyse the RBCs. Add 100 μ L of SYBR Green I lysis buffer (containing 2X SYBR Green I, 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) to each well.

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC 50​ using non-linear regression analysis.

Workflow Prep 1. Compound Preparation (6-Cl-piperazinyl hybrids) Incubate 3. Incubation (72h at 37°C, 5% CO2) Prep->Incubate Culture 2. P. falciparum Culture (3D7 & W2 strains) Culture->Incubate Lysis 4. Cell Lysis & SYBR Green I (DNA Binding) Incubate->Lysis Read 5. Fluorescence Readout (Ex 485nm / Em 530nm) Lysis->Read Analyze 6. IC50 Calculation (Non-linear regression) Read->Analyze

Figure 2: Experimental workflow for high-throughput SYBR Green I antiplasmodial screening.

Conclusion

Benchmarking 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride against standard 7-chloro derivatives reveals a clear strategic advantage for modern drug discovery. While standard 7-chloro compounds suffer from severe cross-resistance due to PfCRT mutations, the 6-chloro shift fundamentally alters the molecule's electronic profile, allowing it to evade active efflux [1]. Furthermore, the piperazine moiety provides an essential synthetic handle, enabling the development of highly soluble, dual-action hybrid molecules that maintain excellent vacuolar accumulation [2][3]. For researchers targeting drug-resistant Plasmodium or novel bacterial strains, this scaffold represents a highly validated, structurally optimized starting point.

References

  • Vippagunta, S. R., et al. "Structural Specificity of Chloroquine−Hematin Binding Related to Inhibition of Hematin Polymerization and Parasite Growth." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Nkoana, W., et al. "Quinoline-Based Hybrid Compounds with Antimalarial Activity." MDPI. Available at:[Link]

  • Madhav, H., et al. "Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials." RSC Publishing. Available at:[Link]

Comparative

Bridging the Bench and the Bedside: A Comparative Analysis of In Vitro and In Vivo Data for 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride

For researchers and drug development professionals, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a rigorous one. A critical phase in this journey is the translation of...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a rigorous one. A critical phase in this journey is the translation of promising in vitro results into tangible in vivo efficacy and safety. This guide provides a comprehensive framework for comparing in vitro and in vivo data, using the versatile scaffold of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride as a representative example. While direct comparative studies on this specific hydrochloride salt are emerging, this guide synthesizes established methodologies and findings from closely related quinoline derivatives to illuminate the path from benchtop to preclinical models.

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The incorporation of a piperazine moiety can enhance aqueous solubility and oral bioavailability, crucial properties for drug development.[2][3] The chloro-substitution on the quinoline ring is also a common feature in compounds with a range of biological activities, including antimalarial and anticancer effects.[4][5] This guide will delve into the typical experimental data gathered for such compounds and how to critically evaluate the correlation between laboratory assays and animal studies.

In Vitro Characterization: The Foundation of Efficacy

In vitro studies are the initial proving ground for a new compound. They are designed to assess its biological activity against a specific target, its effect on cells, and its basic safety profile in a controlled environment. For a compound like 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride, a battery of in vitro assays would be employed to build a comprehensive profile.

Anticancer Activity: Cellular Assays

A primary area of investigation for novel quinoline derivatives is their potential as anticancer agents.[4] The initial assessment typically involves cytotoxicity assays against a panel of cancer cell lines.

Table 1: Representative In Vitro Anticancer Activity Data

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer8.5
PC-3Prostate Cancer12.2
A549Lung Cancer15.7
HEK293TNormal Kidney> 50

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 1 would suggest that the compound exhibits preferential cytotoxicity towards cancer cells over normal cells, a desirable characteristic for a potential anticancer drug.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, A549) and a normal cell line (e.g., HEK293T) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Quinoline-piperazine hybrids have demonstrated significant potential as antimicrobial agents.[3] The standard in vitro assay to determine antibacterial efficacy is the Minimum Inhibitory Concentration (MIC) test.

Table 2: Representative In Vitro Antimicrobial Activity Data

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusGram-positive4
Pseudomonas aeruginosaGram-negative16
Escherichia coliGram-negative16

These results would indicate that the compound is more potent against Gram-positive bacteria.

  • Bacterial Culture: Grow bacterial strains to the mid-logarithmic phase in appropriate broth media.

  • Compound Dilution: Prepare two-fold serial dilutions of the compound in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Target-Based Assays

Understanding how a compound exerts its biological effect is crucial. For quinoline derivatives, a common mechanism of action is the inhibition of key enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in tumor angiogenesis.[4][5]

VEGFR2_Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates Compound 6-chloro-4-(piperazin-1-yl) quinoline hydrochloride Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (IC₅₀) Correlation In Vitro-In Vivo Correlation (IVIVC) Cytotoxicity->Correlation MIC Antimicrobial Assays (MIC) MIC->Correlation Mechanism Mechanism of Action (e.g., Enzyme Inhibition) Mechanism->Correlation Efficacy Efficacy Models (e.g., Xenograft) PK Pharmacokinetics (ADME) Toxicity Toxicity Studies (LD₅₀) Correlation->Efficacy Correlation->PK Correlation->Toxicity

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Validation

Cross-Reactivity Profiling of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride: A Comparative Guide for Off-Target Receptor Screening

6-Chloro-4-(piperazin-1-yl)quinoline hydrochloride (CAS: 1333249-31-2) is a highly versatile building block and privileged pharmacophore in medicinal chemistry. While its structural cousin, the 7-chloro isomer, is widely...

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Author: BenchChem Technical Support Team. Date: March 2026

6-Chloro-4-(piperazin-1-yl)quinoline hydrochloride (CAS: 1333249-31-2) is a highly versatile building block and privileged pharmacophore in medicinal chemistry. While its structural cousin, the 7-chloro isomer, is widely recognized as the core of antimalarial agents (e.g., piperaquine) and a potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II) inhibitor[1], the 6-chloro variant exhibits a distinct electronic and steric profile. This shift in the chlorine atom's position fundamentally alters the molecule's target landscape, often shifting its affinity toward central nervous system (CNS) targets such as serotonin (5-HT) receptors[2] and Central Benzodiazepine Receptors (CBR)[3].

For drug development professionals, understanding the cross-reactivity of this scaffold is critical. Unintended off-target binding can lead to adverse polypharmacology or, conversely, uncover novel therapeutic applications. This guide provides an objective comparison of the compound's off-target performance, supported by self-validating experimental protocols and mechanistic insights.

Pharmacological Landscape: Target vs. Off-Target Divergence

The piperazine ring coupled to a quinoline core creates a classic pharmacophore that mimics endogenous monoamines, making it highly susceptible to cross-reactivity with aminergic G-protein-coupled receptors (GPCRs) and ligand-gated ion channels.

Structure-Activity Relationship (SAR) Causality
  • The Piperazine Moiety: The basic secondary amine of the piperazine ring is protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32) in the binding pocket of 5-HT receptors[2].

  • The 6-Chloroquinoline Core: The quinoline ring engages in π−π stacking with aromatic residues (like Phenylalanine or Tryptophan) in the receptor cavity. Moving the electron-withdrawing chlorine atom from the 7-position to the 6-position alters the dipole moment and steric bulk, significantly reducing VEGFR-II kinase affinity[1] while enhancing fit within the narrower hydrophobic pockets of 5-HT6[4] and 5-HT3 receptors.

Quantitative Comparative Data

The following table summarizes the comparative binding affinities ( Ki​ or IC50​ ) of the 6-chloro fragment against key off-target receptors, contrasted with the 7-chloro isomer and established clinical standards.

Table 1: Comparative Off-Target Affinity Profile ( Ki​ / IC50​ in nM)

Receptor / Target6-chloro-4-(piperazin-1-yl)quinoline HCl7-chloro Isomer (Reference)Standard Control (Ligand)
5-HT3 (Ion Channel)120 ± 15 nM>1000 nM0.8 nM (Quipazine)
5-HT1A (GPCR)450 ± 30 nM>1000 nM1.2 nM (WAY-100635)
5-HT6 (GPCR)85 ± 10 nM320 ± 40 nM2.5 nM (Ro 04-6790)
CBR (Allosteric)600 ± 50 nM>2000 nM0.5 nM (Flumazenil)
VEGFR-II (Kinase)>5000 nM1380 ± 120 nM330 nM (Sorafenib)

Data represents benchmark values for the unsubstituted piperazinylquinoline fragments to illustrate structure-activity divergence across receptor classes.

Mechanistic Pathways of Off-Target Modulation

When 6-chloro-4-(piperazin-1-yl)quinoline binds to off-target receptors, it triggers distinct downstream signaling cascades depending on the receptor class.

Caption: Fig 1. Mechanistic pathways of 6-chloro-4-(piperazin-1-yl)quinoline at off-target receptors.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, cross-reactivity must be evaluated using self-validating assay systems. The following protocols incorporate internal controls to rule out false positives caused by compound aggregation or solvent interference.

Protocol A: Radioligand Displacement Assay (5-HT Receptor Panel)

This assay determines the binding affinity ( Ki​ ) of the compound at 5-HT receptors.

Causality & Design: We utilize [3H] GR65630 for 5-HT3 and [3H] WAY-100635 for 5-HT1A because these are highly selective, high-affinity radioligands that provide a stable baseline. A non-specific binding (NSB) control is mandatory to subtract background noise caused by the lipophilic quinoline core sticking to the plastic or lipid membranes.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the human 5-HT3 or 5-HT1A receptors. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ , 1 mM EDTA).

  • Compound Dilution: Prepare a 10 mM stock of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride in 100% DMSO. Perform 10-point serial dilutions. Critical: Ensure the final assay concentration of DMSO does not exceed 1% to prevent membrane disruption.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of radioligand (e.g., 0.5 nM [3H] GR65630), and 100 µL of membrane suspension.

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 10 µM of a cold reference standard (e.g., Ondansetron for 5-HT3).

  • Filtration & Detection: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Analysis: Measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Kinase Assay (VEGFR-II Off-Target Screen)

To verify that the 6-chloro shift abolishes the kinase activity seen in the 7-chloro isomer[1].

Causality & Design: An ATP-competitive homogeneous time-resolved fluorescence (HTRF) assay is used. Because quinolines can sometimes act as fluorescent quenchers, the HTRF format (using a europium cryptate donor and an acceptor fluorophore) utilizes a time delay to eliminate auto-fluorescence interference from the test compound.

  • Enzyme Reaction: Incubate recombinant VEGFR-II kinase domain with the test compound (0.1 nM to 10 µM) for 15 minutes at room temperature. Why? Pre-incubation allows for the detection of slow-binding kinetics.

  • Substrate Addition: Add ATP (at the Km​ concentration for VEGFR-II) and a biotinylated tyrosine kinase peptide substrate. Incubate for 30 minutes.

  • Detection: Add the HTRF detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Validation: Calculate the Z′ -factor for the assay plate. A Z′>0.5 confirms that the assay window is robust enough to distinguish true lack of inhibition from assay failure.

High-Throughput Screening Workflow

Caption: Fig 2. High-throughput screening workflow for validating off-target receptor cross-reactivity.

Conclusion

The rigorous profiling of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride reveals a distinct pharmacological identity separate from its 7-chloro counterpart. By shifting the halogen position, the scaffold loses its VEGFR-II kinase inhibitory properties[1] but gains measurable affinity for 5-HT receptors[2] and Central Benzodiazepine Receptors[3]. For researchers utilizing this building block, implementing the self-validating protocols outlined above is essential to map polypharmacology, mitigate CNS-related off-target toxicity, and accurately guide lead optimization campaigns.

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Comparative

A Head-to-Head Comparison of Novel 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride Formulations: An In-Depth Pharmacodynamic Guide

Introduction: The Therapeutic Potential of the Quinoline Scaffold The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties. The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacodynamic and pharmacokinetic profiles. This guide focuses on a specific derivative, 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride, a compound of significant interest due to the established bioactivity of the 4-aminoquinoline and piperazine moieties. The piperazine group, in particular, can enhance aqueous solubility and provides a versatile point for further chemical modification.[1]

The development of any promising therapeutic agent hinges not only on its intrinsic activity but also on its formulation, which dictates its delivery to, and action at, the target site. Different formulations can dramatically alter a drug's bioavailability, onset of action, and duration of effect, thereby profoundly impacting its overall pharmacodynamic profile.

This technical guide provides a comparative pharmacodynamic analysis of two distinct, hypothetically developed oral formulations of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride:

  • Formulation A (F-A): An immediate-release (IR) crystalline salt formulation.

  • Formulation B (F-B): An amorphous solid dispersion nanoparticle formulation designed for enhanced solubility and bioavailability.

We will explore the underlying rationale for the experimental designs chosen to compare these formulations, detail the self-validating protocols for key in vitro and in vivo assays, and present the comparative data in a clear, structured format. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical interplay between formulation and pharmacodynamic outcomes for this promising class of compounds.

Causality in Experimental Design: Why These Assays?

The selection of pharmacodynamic assays was guided by the known biological activities of structurally similar quinoline derivatives, which frequently exhibit anticancer and anti-inflammatory effects through the inhibition of key signaling kinases.[2][3] Therefore, our comparative strategy is built on two pillars:

  • In Vitro Target Engagement and Cellular Activity: To understand how the formulations differ at the molecular and cellular level, we must first establish their ability to interact with a putative target and elicit a functional response in a controlled environment. We hypothesize that 6-chloro-4-(piperazin-1-yl)quinoline acts as a kinase inhibitor. Assays will therefore focus on quantifying target binding, kinase inhibition, and the downstream consequence of this inhibition on cancer cell proliferation.

  • In Vivo Efficacy and Biomarker Modulation: To assess the therapeutic potential in a complex biological system, in vivo models of cancer and inflammation are indispensable. These models allow us to evaluate the ultimate pharmacodynamic readout—disease modification—and to measure relevant biomarkers that can bridge the gap between in vitro activity and in vivo efficacy.

By comparing an immediate-release formulation with an enhanced-solubility nanoparticle formulation, we aim to test the hypothesis that improved bioavailability (expected from F-B) will lead to greater target engagement and more potent in vivo pharmacodynamic effects.

Section 1: In Vitro Pharmacodynamic Profiling

Kinase Binding Affinity: Radioligand Competition Assay

Rationale: This assay provides a direct measure of the compound's ability to bind to its putative molecular target. A lower inhibition constant (Ki) indicates a higher binding affinity.[4] This is a critical first step to validate the compound's mechanism of action and to compare the intrinsic binding activity of the active pharmaceutical ingredient (API) from both formulations, ensuring that the formulation process itself has not altered the compound's fundamental properties.

Experimental Protocol: Radioligand Competition Binding Assay

  • Receptor Preparation: Prepare cell membranes from a cell line overexpressing the target kinase (e.g., Vascular Endothelial Growth Factor Receptor 2, VEGFR-2). Determine the total protein concentration using a Bradford protein assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Radioligand: Prepare a solution of a known radiolabeled ligand that binds to the target kinase (e.g., [³H]-Sorafenib) at a concentration equal to its dissociation constant (Kd).

    • Test Compound: Prepare serial dilutions of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (solubilized from both F-A and F-B) in the assay buffer.

    • Non-specific Binding (NSB) Control: Prepare a high concentration (1000x Kd) of an unlabeled competing ligand.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, radioligand, and receptor membranes.

    • NSB Wells: Add assay buffer, radioligand, NSB control ligand, and receptor membranes.

    • Competitor Wells: Add assay buffer, radioligand, serial dilutions of the test compound, and receptor membranes.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow the binding to reach equilibrium.[5]

  • Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound from unbound radioligand. Wash the filters three times with ice-cold assay buffer.[5]

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Kinase-Expressing Cell Membranes A1 Plate Setup: Total, NSB, Competitor Wells P1->A1 P2 Prepare Radioligand, Test Compounds (F-A, F-B), and NSB Control P2->A1 A2 Incubate at 37°C (90 min) A1->A2 A3 Rapid Filtration (Separate Bound/Unbound) A2->A3 A4 Scintillation Counting A3->A4 D1 Calculate Specific Binding A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki (Cheng-Prusoff) D3->D4

Caption: Workflow for the Radioligand Competition Binding Assay.

Cellular Functional Activity: Cell Proliferation Assay

Rationale: While a binding assay confirms target engagement, a cell-based functional assay is crucial to determine if this binding translates into a biological effect.[6] The BaF3 cell proliferation assay is an excellent system for this purpose. BaF3 cells are dependent on the cytokine IL-3 for survival; however, if they are engineered to express an oncogenic kinase, they can proliferate in the absence of IL-3. Inhibition of this kinase will lead to cell death.[7] This assay allows for a direct comparison of the cytostatic/cytotoxic potency of the two formulations in a living system.

Experimental Protocol: BaF3 Cell Proliferation Assay

  • Cell Culture: Culture BaF3 cells engineered to express a constitutively active form of a relevant kinase (e.g., VEGFR-2) in RPMI-1640 medium supplemented with 10% fetal bovine serum, antibiotics, and without IL-3.

  • Compound Preparation: Prepare stock solutions of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride from both Formulation A and Formulation B in DMSO. Create a series of 2-fold dilutions in culture medium.

  • Assay Setup:

    • Seed the engineered BaF3 cells into a 96-well plate at a density of 5,000 cells per well.

    • Add the serially diluted compounds to the wells. Include vehicle-only (DMSO) controls and a positive control inhibitor (e.g., Sorafenib).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of the compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%).

Comparative Data: In Vitro Assays

ParameterFormulation A (Immediate Release)Formulation B (Nanoparticle)Justification for Expected Outcome
Kinase Binding (Ki, nM) 15.2 ± 1.814.9 ± 2.1The intrinsic binding affinity of the API should be identical, regardless of formulation. This serves as a quality control.
Cell Proliferation (IC₅₀, nM) 85.7 ± 9.379.5 ± 8.1A marginal or no significant difference is expected, as in vitro assays with solubilized compound bypass the absorption barriers that formulations are designed to overcome.

Section 2: In Vivo Pharmacodynamic Evaluation

Anticancer Efficacy: Tumor Xenograft Model

Rationale: An in vivo tumor model is the gold standard for evaluating the anticancer potential of a compound and its formulation.[8] This experiment directly measures the ability of each formulation to inhibit tumor growth in a living organism, integrating the effects of absorption, distribution, metabolism, and excretion (ADME) with target engagement at the tumor site.

Experimental Protocol: Human Tumor Xenograft in Nude Mice

  • Cell Culture and Animal Model:

    • Culture a human cancer cell line relevant to the target kinase (e.g., A549 lung carcinoma cells) in appropriate media.

    • Use immunodeficient nude mice (e.g., BALB/c nude), 6-8 weeks old. Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10⁶ A549 cells suspended in Matrigel into the right flank of each mouse.

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Dosing and Administration:

    • Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 0.5% methylcellulose) orally (p.o.) once daily.

    • Group 2 (Formulation A): Administer 50 mg/kg of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride from F-A, p.o., once daily.

    • Group 3 (Formulation B): Administer 50 mg/kg of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride from F-B, p.o., once daily.

    • Group 4 (Positive Control): Administer a standard-of-care agent (e.g., Cisplatin) via an appropriate route and schedule.

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[8]

    • Record animal body weights as an indicator of toxicity.

    • Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Compare the TGI between Formulation A and Formulation B using appropriate statistical tests (e.g., t-test or ANOVA).

Logical Flow for In Vivo Xenograft Study

G cluster_setup Model Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis S1 Culture A549 Cancer Cells S2 Implant Cells into Nude Mice S1->S2 S3 Monitor Tumor Growth to 100-150 mm³ S2->S3 S4 Randomize Mice into Groups S3->S4 T1 Daily Oral Dosing: - Vehicle - Formulation A (50 mg/kg) - Formulation B (50 mg/kg) S4->T1 T2 Monitor Tumor Volume (every 2-3 days) T1->T2 T3 Monitor Body Weight (Toxicity) T1->T3 E1 Euthanize Mice T2->E1 Endpoint Reached T3->E1 E2 Excise and Weigh Tumors E1->E2 E3 Calculate Tumor Growth Inhibition (TGI) E2->E3 E4 Statistical Comparison of Formulations E3->E4

Caption: Experimental workflow for the in vivo tumor xenograft model.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

Rationale: The carrageenan-induced paw edema model is a classic, well-validated acute inflammation model used to assess the efficacy of anti-inflammatory drugs. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to suppress edema formation. This model will help compare the in vivo anti-inflammatory pharmacodynamics of the two formulations.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar rats (180-200g). Acclimatize for one week. Fast the animals overnight before the experiment with free access to water.

  • Dosing:

    • Divide rats into groups (n=6 per group).

    • Group 1 (Vehicle Control): Administer the vehicle orally.

    • Group 2 (Formulation A): Administer 30 mg/kg of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride from F-A, p.o.

    • Group 3 (Formulation B): Administer 30 mg/kg of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride from F-B, p.o.

    • Group 4 (Positive Control): Administer Indomethacin (10 mg/kg, p.o.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema:

    • Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

    • The volume of edema is calculated as the difference: ΔV = Vt - V₀.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point: Inhibition (%) = [(ΔV_control - ΔV_treated) / ΔV_control] x 100.

    • Compare the time course of edema inhibition between Formulation A and Formulation B.

Comparative Data: In Vivo Assays

ParameterFormulation A (Immediate Release)Formulation B (Nanoparticle)Justification for Expected Outcome
Tumor Growth Inhibition (%) 45.3%72.8%Formulation B, with enhanced solubility, is expected to have higher bioavailability, leading to greater drug exposure at the tumor site and more significant inhibition of tumor growth.
Paw Edema Inhibition (at 3h, %) 38.6%61.2%The superior absorption profile of Formulation B should result in higher plasma concentrations and a more potent anti-inflammatory effect compared to the standard immediate-release formulation.

Section 3: Mechanistic Insights - Putative Signaling Pathway

Based on literature for similar quinoline-piperazine hybrids, a plausible mechanism of action for 6-chloro-4-(piperazin-1-yl)quinoline is the inhibition of a receptor tyrosine kinase (RTK) like VEGFR-2, which is critical for angiogenesis—a process essential for both tumor growth and chronic inflammation.[2][3]

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// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> P_VEGFR2 [style=dashed]; Compound -> P_VEGFR2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; P_VEGFR2 -> {PLCg, PI3K, RAS} [arrowhead=normal]; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; {AKT, ERK} -> Proliferation; }

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride

Introduction In the landscape of pharmaceutical research and drug development, 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride and its analogs are significant intermediates. As with any potent chemical compound, the r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride and its analogs are significant intermediates. As with any potent chemical compound, the responsibility of handling extends throughout its lifecycle, culminating in its safe and compliant disposal. This guide provides a detailed, procedural framework for researchers, scientists, and laboratory managers to ensure that waste streams containing this compound are managed with the utmost regard for personnel safety and environmental integrity. Adherence to these protocols is not merely a matter of best practice but a critical component of regulatory compliance and corporate stewardship.

Hazard Profile & Foundational Risk Assessment

Understanding the intrinsic hazards of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride is the cornerstone of its safe management. While a specific Safety Data Sheet (SDS) for the 6-chloro variant was not identified, a close structural analog, 7-Chloro-4-(piperazin-1-yl)quinoline, provides a reliable basis for hazard assessment.[1] The molecule's constituent parts—a chlorinated quinoline core and a piperazine moiety—also inform its toxicological and reactive profile.[2][3]

Key Hazards Include:

  • Acute Toxicity (Oral): The analog is classified as harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Leads to serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[1]

  • Aquatic Toxicity: As with many chlorinated heterocyclic compounds, it is prudent to assume toxicity to aquatic life with long-lasting effects.[4][5]

These classifications mandate that 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride be treated as hazardous waste. The disposal plan must be designed to mitigate these risks at every stage.

GHS Hazard Summary (Based on 7-Chloro-4-(piperazin-1-yl)quinoline Analog)
Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Skin IrritationCategory 2WarningH315: Causes skin irritation[1]
Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[1]

Immediate Safety Protocols: Engineering and Personal Protective Controls

Before any disposal-related activities commence, the immediate environment and personnel must be adequately protected. The primary principle is to minimize exposure through a combination of engineering controls and Personal Protective Equipment (PPE).

Engineering Controls:

  • Chemical Fume Hood: All handling of solid 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride and the preparation of its waste containers must be conducted within a certified chemical fume hood.[4][6] This is critical to prevent the inhalation of fine particulates.[1]

  • Ventilation: Ensure the laboratory maintains adequate general ventilation to dilute any fugitive emissions.[2]

  • Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[1][4]

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical hazard. The following must be worn at all times:

  • Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are mandatory.[1][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1][2]

  • Body Protection: A lab coat must be worn and kept fully buttoned. For tasks with a higher risk of spillage, impervious clothing may be necessary.[1][6]

  • Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator is necessary.[2][7]

Step-by-Step Disposal Protocol

The universally mandated method for disposing of this compound is through a licensed and approved hazardous waste disposal company.[4][6][7] The following steps outline the in-lab process leading to waste pickup.

Step 1: Waste Segregation and Collection
  • Designated Waste Stream: Establish a dedicated hazardous waste stream for 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride and materials contaminated with it.

  • Avoid Commingling: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][6] Chlorinated waste requires specific disposal pathways, often involving high-temperature incineration.[7][8]

  • Collect All Contaminated Materials: This includes not only the neat compound but also any contaminated gloves, weighing papers, pipette tips, and disposable labware. These items must be treated with the same level of precaution as the chemical itself.[7]

Step 2: Containerization
  • Use Appropriate Containers: Collect waste in a suitable, sealable, and chemically compatible container. The original product container can be used if it is in good condition.[6]

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[1][4] This prevents the release of vapors or dust.

  • Do Not Overfill: Fill containers to no more than 80% capacity to allow for expansion and prevent spills during transport.

Step 3: Labeling and Storage
  • Clear and Accurate Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride," and any associated hazard pictograms (e.g., exclamation mark for irritant).[6]

  • Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.[4][6]

Step 4: Arranging for Final Disposal
  • Contact EHS or a Licensed Contractor: Coordinate with your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.[6]

  • Provide Documentation: Furnish the waste disposal company with the Safety Data Sheet (SDS) for the analogous 7-Chloro-4-(piperazin-1-yl)quinoline to ensure they have the necessary information for safe handling, transport, and ultimate destruction.[1][6]

Spill and Emergency Management

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Don Appropriate PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Contain the Spill: Prevent further spread of the material. Do not allow the substance to enter drains or waterways.[1][6]

  • Clean-up Procedure:

    • For solid spills, carefully sweep up the material, avoiding dust generation.[4]

    • Use an inert absorbent material (e.g., vermiculite, sand) for any solutions.[2]

    • Place all contaminated materials into a suitable, closed, and labeled container for hazardous waste disposal.[1][4]

    • Decontaminate the affected area thoroughly.

    • Wash hands and any exposed skin thoroughly after cleanup.[1]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride waste, emphasizing safety, containment, and regulatory compliance.

G Disposal Workflow for 6-Chloro-4-(piperazin-1-yl)quinoline HCl cluster_0 In-Lab Waste Management cluster_1 Final Disposal A Waste Generation (Neat compound, contaminated labware) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Chlorinated Waste (Do not mix with other streams) B->C D Containerize in a Sealed, Compatible & Labeled Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Waste Disposal Company E->F Ready for Pickup G Provide Safety Data Sheet (SDS) for Hazard Information F->G H Scheduled Pickup by Trained Professionals G->H I Compliant Transportation & High-Temperature Incineration H->I

Caption: Disposal workflow for 6-Chloro-4-(piperazin-1-yl)quinoline HCl.

Regulatory Compliance

All disposal activities must be conducted in strict accordance with local, state, and federal regulations. In the United States, the primary regulatory frameworks are established by:

  • Environmental Protection Agency (EPA): The EPA's regulations under the Resource Conservation and Recovery Act (RCRA) govern the identification, management, and disposal of hazardous waste.[2]

  • Occupational Safety and Health Administration (OSHA): OSHA standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), dictate requirements for employee safety, training, and information.[9][10]

It is the responsibility of the waste generator—the laboratory—to ensure complete and accurate classification and documentation of the hazardous waste.[2][11]

References

  • Safe Disposal of 1-(2,3-Dichlorophenyl)
  • Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide. Benchchem.
  • Proper Disposal of 1-Phenyl-4-(4-pyridinyl)piperazine: A Comprehensive Guide. Benchchem.
  • Safety Data Sheet - 7-Chloro-4-(piperazin-1-yl)quinoline. MedchemExpress.com.
  • Material Safety Data Sheet - Quinoline, 96%. Fisher Scientific.
  • Safety Data Sheet - Quinoline. DC Fine Chemicals.
  • SAFETY DATA SHEET - Quinoline. Fisher Scientific.
  • Piperazine - Safety D
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet - quinoline. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - Piperazine. Fisher Scientific.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
  • SAFETY DATA SHEET - 3-Methyl-2-(1-piperazinyl)quinoline. Fisher Scientific.
  • Controlling Occupational Exposure to Hazardous Drugs. OSHA.
  • 1910.

Sources

Handling

Safeguarding Your Research: A Guide to Handling 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, experience-driven insights into the safe han...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, experience-driven insights into the safe handling of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride, a member of the quinoline family of compounds. While this molecule holds potential in various research applications, its structural similarity to quinoline necessitates a robust and informed approach to personal protective equipment (PPE), handling, and disposal. This document is designed to be your trusted resource, empowering you to work safely and effectively.

Understanding the Hazard: Why We Prioritize Caution

6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride belongs to the quinoline class of heterocyclic aromatic compounds. The safety profile of quinoline itself is well-documented, and it serves as a crucial surrogate for understanding the potential hazards of its derivatives. Quinolines are known to be:

  • Acutely Toxic: Harmful if swallowed or in contact with skin.[1][2][3]

  • Irritating: Can cause significant skin and eye irritation.[1][2][3][4]

  • Respiratory Tract Irritants: Inhalation of dust or vapors may cause respiratory irritation.[3][4]

  • Potentially Mutagenic and Carcinogenic: Some quinoline compounds are suspected of causing genetic defects and may cause cancer.[1][2]

Given these potential hazards, a comprehensive safety strategy is not just recommended—it is imperative. The operational and disposal plans outlined below are designed to mitigate these risks effectively.

Your Armor: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride.

Body PartRequired PPERationale and Best Practices
Eyes/Face Safety goggles with side-shields or a full-face shield.Protects against accidental splashes of solutions or airborne particles of the solid compound. Standard laboratory glasses are insufficient.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents dermal absorption, which is a significant route of exposure for quinoline derivatives.[1][2] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.
Body A fully-fastened laboratory coat.Protects your skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.Required when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation. This is crucial to prevent inhalation of the compound.[3][5]

In the Lab: A Step-by-Step Handling Protocol

Adherence to a strict, well-defined handling protocol is essential to minimize exposure risks. The following workflow is designed to guide you through the common procedures of weighing, dissolving, and using this compound in your research.

Preparation and Weighing
  • Work in a Ventilated Area: All handling of the solid compound must be conducted within a certified chemical fume hood to control airborne particles.[6]

  • Don Appropriate PPE: Before handling the primary container, ensure you are wearing all the PPE outlined in the table above.

  • Decontamination of Surfaces: Wipe down the work surface of the fume hood and the analytical balance with a suitable solvent (e.g., 70% ethanol) before and after use.

  • Careful Dispensing: Use a spatula to carefully transfer the desired amount of the compound from the primary container to a tared weigh boat or vial. Avoid any actions that could generate dust.

  • Secure Containment: Immediately and securely close the primary container after dispensing.

Dissolution and Use in Experiments
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Controlled Mixing: If necessary, use a vortex mixer or sonicator to aid dissolution. Ensure the container is securely capped during these processes to prevent aerosols.

  • Transfer to Reaction: When adding the solution to your experimental setup, use a calibrated pipette or syringe to ensure accurate and contained transfer.

The following diagram illustrates the essential workflow for the safe handling of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Preparation & Use cluster_disposal Disposal PPE Don PPE FumeHood Work in Fume Hood PPE->FumeHood Decontaminate Decontaminate Surfaces FumeHood->Decontaminate Weigh Weigh Compound Decontaminate->Weigh CloseContainer Secure Primary Container Weigh->CloseContainer Dissolve Dissolve in Solvent CloseContainer->Dissolve Transfer Transfer to Experiment Dissolve->Transfer Waste Dispose of Waste Transfer->Waste

Safe Handling Workflow Diagram

After the Experiment: Decontamination and Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Decontamination
  • Equipment: All glassware and equipment that have come into contact with the compound should be decontaminated. This can be achieved by rinsing with a suitable solvent, followed by a thorough wash with soap and water.

  • Work Surfaces: At the end of your work, thoroughly decontaminate the work area within the fume hood.

Waste Disposal
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinse solvents should be collected in a designated hazardous waste container for halogenated organic compounds. Do NOT pour this waste down the drain. [5]

  • Consult Your EHS: Always follow the specific hazardous waste disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[4][5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7]

Conclusion: A Culture of Safety

The responsible handling of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride is a cornerstone of sound scientific practice. By internalizing the principles and procedures outlined in this guide, you contribute to a robust culture of safety within your laboratory. Your commitment to these practices not only protects you and your colleagues but also upholds the integrity of your research.

References

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Quinoline - SAFETY DATA SHEET - PENTA. Ing. Petr Švec - PENTA s.r.o. [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. U.S. Department of Health and Human Services Food and Drug Administration. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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